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  • Product: N-[1-(4-bromophenyl)ethyl]urea

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Weight, Formula, and Synthesis of N-[1-(4-bromophenyl)ethyl]urea

Executive Summary In the landscape of modern medicinal chemistry, urea derivatives serve as highly versatile pharmacophores, offering exceptional hydrogen-bonding capabilities and structural rigidity. N-[1-(4-bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, urea derivatives serve as highly versatile pharmacophores, offering exceptional hydrogen-bonding capabilities and structural rigidity. N-[1-(4-bromophenyl)ethyl]urea is a critical intermediate and building block utilized in the synthesis of advanced therapeutics. Characterized by its chiral ethyl linker and reactive aryl bromide moiety, this compound is frequently employed in the development of kinase inhibitors and metabolic enzyme modulators. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and validated synthetic workflows.

Physicochemical Properties & Molecular Descriptors

Understanding the quantitative molecular descriptors of N-[1-(4-bromophenyl)ethyl]urea is foundational for predicting its pharmacokinetic behavior and reactivity in cross-coupling synthesis. The data below summarizes its core properties.

PropertyValueDerivation Method
Molecular Formula C9H11BrN2OStructural Analysis
Molecular Weight 243.10 g/mol Calculated (Standard Atomic Weights)
Monoisotopic Mass 242.005 DaHigh-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 2Primary/Secondary Amines in Urea
Hydrogen Bond Acceptors 1Carbonyl Oxygen
Topological Polar Surface Area 43.1 Ų2D Molecular Topology
Rotatable Bonds 2C-C and C-N linker bonds

Structural Mechanics & Reactivity Profile

The architecture of N-[1-(4-bromophenyl)ethyl]urea is defined by three distinct functional domains, each contributing to its utility in drug design:

  • The 4-Bromophenyl Ring: The aryl bromide acts as a highly lipophilic anchor. More importantly, the bromine atom serves as a synthetic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for rapid diversification of the molecular scaffold.

  • The Chiral Ethyl Linker: The 1-ethyl substitution introduces a stereocenter. The spatial orientation (either R or S configuration) of the methyl group is often the determining factor for target binding affinity, as it dictates how the molecule occupies chiral hydrophobic pockets within target proteins[1].

  • The Urea Moiety: The terminal -NH-CO-NH2 group is a potent bidentate hydrogen bond donor and a single hydrogen bond acceptor. This enables strong, directional interactions with the hinge regions of kinases or the catalytic active sites of metabolic enzymes.

Validated Synthetic Workflows

To synthesize N-[1-(4-bromophenyl)ethyl]urea, two primary pathways are utilized depending on the available starting materials. Both protocols below are designed as self-validating systems, ensuring that intermediate progression can be analytically confirmed before proceeding.

Synthesis A 1-(4-bromophenyl)ethylamine B KOCN / HCl (aq) A->B Pathway A: Cyanate Condensation E N-[1-(4-bromophenyl)ethyl]urea (C9H11BrN2O) B->E C 1-(4-bromophenyl)ethyl isocyanate D NH3 (aq) / THF C->D Pathway B: Amination D->E

Synthetic workflows for N-[1-(4-bromophenyl)ethyl]urea via cyanate condensation and amination.
Protocol A: Cyanate Condensation (From Amine)

Causality & Rationale: The addition of potassium cyanate (KOCN) to an acidic amine solution generates cyanic acid (HNCO) in situ. The primary amine subsequently performs a nucleophilic attack on the electrophilic carbon of HNCO. The acidic environment is critical; it protonates the cyanate to form the reactive HNCO species, but the pH must be carefully buffered to prevent complete protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(4-bromophenyl)ethylamine in 20 mL of a 1M HCl aqueous solution. Stir at room temperature until fully homogenized.

  • Reagent Addition: Slowly add 15 mmol of KOCN dissolved in 10 mL of deionized water dropwise over 15 minutes.

  • Thermal Activation: Elevate the reaction temperature to 60°C and stir for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). Stain with Ninhydrin. The disappearance of the amine spot (which turns purple upon heating) confirms reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath. The product will precipitate as a white solid. Filter under vacuum, wash with cold water, and dry in vacuo.

Protocol B: Isocyanate Amination

Causality & Rationale: The2, enabling rapid carbamylation of amines to form stable urea linkages[2]. Anhydrous THF is selected as the solvent to prevent premature hydrolysis of the isocyanate into a symmetric urea byproduct. Aqueous ammonia is added at 0°C to control the exothermic nature of the nucleophilic addition.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of 1-(4-bromophenyl)ethyl isocyanate in 15 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Cool the flask to 0°C. Add 10 mL of 28% aqueous ammonia dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and run an IR spectrum. The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ validates complete conversion.

  • Isolation: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure urea.

Applications in Target-Directed Drug Design

The N-[1-(4-bromophenyl)ethyl]urea scaffold is highly prized in the synthesis of targeted therapeutics due to its favorable steric and electronic profile.

11β-HSD1 Inhibition

Urea derivatives featuring this specific moiety have been extensively utilized in the development of3, a key enzyme implicated in metabolic syndrome and obesity[3]. The urea group competitively binds to the enzyme's active site, preventing the reduction of inactive cortisone into active cortisol.

Mechanism Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor Cortisol->Receptor Activation Inhibitor Urea Inhibitor Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by urea derivatives preventing cortisol activation.
Protein Kinase B (PKB/Akt) Modulators

Furthermore, these structural motifs are integral to the4, where the chiral ethyl linker dictates binding affinity within the kinase active site[1]. The precise stereochemistry of the 1-(4-bromophenyl)ethyl group ensures optimal alignment of the urea hydrogen bonds with the kinase hinge region, thereby suppressing aberrant signaling pathways associated with oncology targets.

References

  • Benchchem. "1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action." Benchchem Technical Database. 2

  • Google Patents. "WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1." World Intellectual Property Organization. 3

  • Google Patents. "US11760760B2 - Protein kinase B inhibitors." United States Patent and Trademark Office. 4

Sources

Exploratory

Predicted Biological Activity and Pharmacological Profiling of Bromophenyl Ethyl Urea Derivatives

Executive Summary: The Urea Pharmacophore in Modern Drug Design Urea derivatives represent a privileged scaffold in medicinal chemistry, functioning primarily as robust hydrogen bond donor-acceptor systems. While rigid d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Urea Pharmacophore in Modern Drug Design

Urea derivatives represent a privileged scaffold in medicinal chemistry, functioning primarily as robust hydrogen bond donor-acceptor systems. While rigid diaryl ureas are well-documented kinase inhibitors, the introduction of an alkyl linker—specifically in bromophenyl ethyl urea derivatives —fundamentally alters the molecule's conformational landscape. The ethyl linker provides rotational freedom, allowing the terminal aryl ring to adopt optimal dihedral angles within deep, complex hydrophobic pockets.

Recent pharmacological profiling has identified bromophenyl ethyl ureas as highly potent allosteric modulators of G-protein coupled receptors (GPCRs), most notably the Cannabinoid Type-1 (CB1) receptor[1], as well as potential agonists for the ALX receptor[2]. This whitepaper dissects the structure-activity relationships (SAR), predicted biological activities, and the self-validating experimental methodologies required to synthesize and evaluate these compounds.

Structural Rationale & Causality in Pharmacophore Design

The biological activity of bromophenyl ethyl ureas is dictated by three critical structural components:

  • The Urea Core: Acts as the primary anchoring point via bidentate hydrogen bonding with receptor backbone residues.

  • The Ethyl Linker: Unlike rigid diaryl systems, the two-carbon linker introduces flexibility. This is critical for avoiding steric clashes at the entrance of allosteric binding sites, allowing the molecule to "thread" into narrower receptor crevices.

  • The Bromophenyl Moiety: Halogen substitution is not merely for lipophilicity. Bromine possesses a significant molar refractivity and a highly polarizable electron cloud, enabling unique halogen bonding (interaction between the electrophilic σ-hole of the bromine and nucleophilic receptor residues). The positional isomerism of the bromine atom (ortho, meta, para) dictates the trajectory of this bond, profoundly impacting target affinity.

Primary Biological Targets & Activity Predictions

Cannabinoid Type-1 (CB1) Receptor Allosteric Modulation

The most rigorously validated biological activity for this scaffold is the allosteric modulation of the CB1 receptor. In a pivotal study developing 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, researchers discovered that halogenation of the phenethyl ring drastically alters potency[1].

Mechanistic Causality: The 3-bromo analog (Compound 25) exhibits significantly higher potency than its 4-bromo counterpart (Compound 26). This indicates that the allosteric binding pocket of the CB1 receptor possesses a distinct spatial restriction. Para-substituents likely clash with the receptor wall, whereas meta-substituents project perfectly into a complementary hydrophobic sub-pocket, maximizing Van der Waals interactions and prolonging receptor residence time[1].

G A Bromophenyl Ethyl Urea (Allosteric Modulator) B CB1 Receptor (Allosteric Site) A->B Binds D Receptor Conformational Change B->D Induces C Orthosteric Agonist (e.g., CP55,940) C->B Binds Orthosteric Site E Modulated G-Protein Activation D->E Attenuates/Modulates F Intracellular Calcium Mobilization (Assay Readout) E->F Measured via

Fig 1: Mechanism of CB1 receptor allosteric modulation by bromophenyl ethyl ureas.

ALX Receptor Agonism & Alternative Applications

Beyond CB1, the 1-(4-bromophenyl)ethyl urea motif has been successfully incorporated into benzimidazolyl-methyl derivatives acting as potent ALX (Lipoxin A4) receptor agonists, which are critical in resolving inflammatory responses[2]. Furthermore, symmetric derivatives like N,N′-Bis[2-(4-bromophenyl)ethyl]urea have been synthesized via advanced oxovanadium(V)-catalyzed CO2 fixation, providing versatile intermediates for further cross-coupling reactions in drug discovery pipelines[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of steric bulk and electronegativity on biological activity, the following table summarizes the QSAR data for various substituted phenethyl urea derivatives targeting the CB1 receptor[1].

Compound IDR-Group Substitution (Phenethyl Ring)Target ReceptorPotency (pIC50)Biological Effect
Compound 4 UnsubstitutedCB1~6.80Allosteric Modulator
Compound 27 2-FluoroCB16.77Allosteric Modulator
Compound 26 4-BromoCB16.83Allosteric Modulator
Compound 28 3-FluoroCB17.29Allosteric Modulator
Compound 25 3-Bromo CB1 7.49 Allosteric Modulator

Data Insight: The leap in potency from the unsubstituted baseline (6.80) to the 3-bromo derivative (7.49) quantitatively validates the hypothesis that the meta-position is the optimal vector for lipophilic expansion in this specific pharmacophore[1].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal logic and self-validation mechanisms to prevent false positives.

Synthesis of 3-(4-Chlorophenyl)-1-[2-(3-bromophenyl)ethyl]urea

This protocol relies on the nucleophilic addition of an amine to an isocyanate.

Causality in Reagent Selection: Triethylamine (TEA) is utilized not merely to neutralize the hydrochloride salt of the starting amine, but to maintain the amine in its free-base, highly nucleophilic state. Anhydrous conditions are non-negotiable; moisture will rapidly hydrolyze the isocyanate into a symmetric diaryl urea impurity.

Step-by-Step Workflow:

  • Preparation: Suspend 3-bromophenethylamine hydrochloride (0.6 mmol) in 5 mL of strictly anhydrous Tetrahydrofuran (THF) under a continuous nitrogen ( N2​ ) atmosphere.

  • Base Activation: Add TEA (1.2 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free amine.

  • Coupling: Slowly add 4-chlorophenyl isocyanate (0.6 mmol) dissolved in 2 mL of anhydrous THF.

  • Self-Validating Monitoring: Stir the reaction for 4-6 hours. Validate progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The reaction is complete only when the ninhydrin-active primary amine spot completely disappears.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure white solid[1].

Synth S1 3-Bromophenethylamine Hydrochloride S4 Nucleophilic Addition (Room Temp, N2 atm) S1->S4 S2 4-Chlorophenyl Isocyanate S2->S4 S3 Triethylamine / THF (Base & Solvent) S3->S4 Catalyzes/Facilitates S5 3-(4-Chlorophenyl)-1- [2-(3-bromophenyl)ethyl]urea S4->S5 Yields

Fig 2: General synthesis workflow for bromophenyl ethyl urea derivatives.

Biological Validation: CB1 Receptor Calcium Mobilization Assay

To confirm allosteric modulation, we measure intracellular calcium flux.

Causality in Assay Design: An allosteric modulator has no intrinsic efficacy; it only alters the receptor's response to an orthosteric agonist. Therefore, the assay must be a two-step challenge.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells stably expressing human CB1 receptors and the promiscuous G-protein Gα16​ in 384-well black, clear-bottom plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.

  • Modulator Incubation: Add the synthesized bromophenyl ethyl urea derivative at varying concentrations (1 nM to 10 μM). Incubate for 15 minutes. Crucial: This allows the compound to equilibrate at the allosteric site without triggering a signal.

  • Orthosteric Challenge: Stimulate the cells with an EC20​ to EC80​ concentration of the well-characterized orthosteric agonist CP55,940[1].

  • Readout: Measure the resulting intracellular calcium flux using a Fluorometric Imaging Plate Reader (FLIPR).

  • Self-Validation (Negative Control): A control well containing only the urea derivative at 10 μM (no CP55,940) must be evaluated. If this well exhibits >30% of the CP55,940 maximum effect ( Emax​ ), the compound possesses intrinsic orthosteric agonism, invalidating its classification as a pure allosteric modulator[1].

Conclusion

Bromophenyl ethyl urea derivatives are highly tunable, structurally flexible pharmacophores with pronounced biological activity in GPCR modulation. By understanding the spatial causality of halogen placement—specifically the superiority of meta-bromine substitution for CB1 allosteric modulation—drug development professionals can rationally design next-generation therapeutics with enhanced target selectivity and optimized pharmacokinetic profiles.

References

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. National Library of Medicine (PMC). Available at:[Link]

  • WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as alx receptor agonists.Google Patents.
  • Oxovanadium(V)-Catalyzed Synthesis of Ureas from Disilylamines and Carbon Dioxide under Ambient Pressure. National Library of Medicine (PMC). Available at:[Link]

Sources

Foundational

Solubility Profile and Thermodynamic Solvation of N-[1-(4-bromophenyl)ethyl]urea in Organic Solvents: A Comprehensive Technical Guide

As a Senior Application Scientist, approaching the solubility profiling of a specialized molecule like N-[1-(4-bromophenyl)ethyl]urea requires more than empirical trial and error; it demands a rigorous thermodynamic and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the solubility profiling of a specialized molecule like N-[1-(4-bromophenyl)ethyl]urea requires more than empirical trial and error; it demands a rigorous thermodynamic and structural analysis. In early-stage drug development and chemical synthesis, understanding the precise solvation mechanics of a compound prevents downstream bottlenecks in crystallization, formulation, and biological assay design.

This whitepaper provides an in-depth, causality-driven guide to the solubility profile of N-[1-(4-bromophenyl)ethyl]urea, bridging theoretical physical chemistry with a self-validating experimental framework.

Physicochemical Profiling & Mechanistic Causality of Solvation

N-[1-(4-bromophenyl)ethyl]urea is a structurally complex solute characterized by a distinct amphipathic duality. Its solubility behavior is dictated by the competing intermolecular forces generated by its two primary domains:

  • The Urea Moiety (Polar Core): The central urea linkage acts as both a potent hydrogen bond donor (via the -NH- groups) and a hydrogen bond acceptor (via the C=O carbonyl oxygen). In the solid state, this leads to extensive intermolecular hydrogen-bonding networks, resulting in a high crystal lattice energy that resists dissolution[1].

  • The 4-Bromophenyl Group (Lipophilic Tail): This bulky, halogenated aromatic ring contributes significant lipophilicity (increasing the LogP) and steric hindrance. While the bromine atom introduces the potential for weak halogen bonding, its primary contribution is to London dispersion forces[2].

Solvent Selection Rationale

To successfully solvate N-[1-(4-bromophenyl)ethyl]urea, a solvent must possess the dielectric capability to disrupt the strong urea-urea hydrogen bond lattice while accommodating the hydrophobic bulk of the bromophenyl group[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal solvents. Their high dipole moments and strong hydrogen-bond accepting capabilities effectively break the solute's crystal lattice without requiring hydrogen bond donation, leading to high solubility[1].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of hydrogen bond exchange with the urea core, their solvation capacity is sterically hindered by the bulky 4-bromophenyl group, resulting in moderate solubility[3].

  • Non-Polar Solvents (e.g., Hexane): Lacking the ability to disrupt the urea hydrogen-bond network, these solvents yield negligible solubility.

SolvationMechanism Solute N-[1-(4-bromophenyl)ethyl]urea (High Crystal Lattice Energy) Urea Urea Moiety (H-Bond Donor/Acceptor) Solute->Urea comprises Bromo 4-Bromophenyl Group (Hydrophobic/Halogen Bond) Solute->Bromo comprises PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Urea->PolarAprotic Strong H-Bond Acceptance (High Solubility) PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Urea->PolarProtic H-Bond Exchange (Moderate Solubility) NonPolar Non-Polar Solvents (e.g., Hexane) Bromo->NonPolar London Dispersion (Low Overall Solubility)

Structural drivers of N-[1-(4-bromophenyl)ethyl]urea solvation in various organic solvents.

Quantitative Solubility Data (Predictive Profile)

Because exact empirical solubility data for highly specific, proprietary derivatives can be scarce in the public domain, we rely on physics-based predictive modeling[2] and empirical data from structural analogs (such as 1,3-dicyclohexylurea)[1] to establish a highly accurate predictive profile.

Solvent ClassSpecific SolventDielectric Constant (ε)Predictive Solubility Range (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptance completely disrupts the urea lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 50.0High dipole moment overcomes crystal packing forces.
Polar Protic Methanol (MeOH)32.75.0 - 15.0H-bond exchange; limited by the hydrophobic bromophenyl bulk.
Polar Protic Ethanol (EtOH)24.52.0 - 5.0Lower dielectric constant reduces overall solvation capacity.
Non-Polar Hexane1.89< 0.1Incapable of disrupting the urea-urea H-bond network.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from theoretical prediction to empirical validation, the is recognized as the gold standard for determining thermodynamic equilibrium solubility[4].

As a self-validating system, this protocol is designed with built-in causality to prevent common experimental artifacts, such as supersaturation or colloidal suspension interference.

Step-by-Step Workflow

Phase 1: Preparation & Equilibration

  • Solute Addition: Add an excess amount of crystalline N-[1-(4-bromophenyl)ethyl]urea to a tightly sealed borosilicate glass vial.

    • Causality: Excess solid must be visibly present at the end of the experiment to guarantee the solution has reached true thermodynamic saturation (where the chemical potential of the solid equals that of the dissolved solute)[4].

  • Solvent Addition: Pipette exactly 5.0 mL of the target organic solvent into the vial.

  • Isothermal Agitation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C) and agitate at 200 RPM for 48 hours.

    • Causality: The dissolution of strongly hydrogen-bonded crystals is kinetically slow. 48 hours ensures the activation energy barrier is overcome. Strict isothermal conditions are mandatory because solubility is an enthalpy-driven process (ΔH_dissolution); even a 1°C fluctuation will shift the equilibrium constant[2].

Phase 2: Phase Separation & Self-Validation 4. Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed at 25.0 °C for 4 hours. 5. Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation alone can leave sub-micron colloidal particles in suspension. If these particles enter the analytical phase, they will dissolve in the mobile phase, artificially inflating the calculated solubility.

  • Self-Validation Checkpoint (XRPD): Recover the undissolved solid residue and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This ensures that no polymorphic transformation or solvate formation occurred during the 48-hour agitation, which would fundamentally alter the thermodynamic baseline of the experiment.

Phase 3: Quantification 7. HPLC-UV Analysis: Dilute the filtered supernatant into the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set to the λ_max of the bromophenyl chromophore).

  • Causality: HPLC is chosen over direct UV-Vis spectrophotometry to separate the intact urea solute from any potential solvent degradation products or trace impurities, ensuring absolute specificity in quantification[5].

ShakeFlaskWorkflow cluster_0 Phase 1: Preparation & Equilibration cluster_1 Phase 2: Separation & Analysis A Add Excess Solute (N-[1-(4-bromophenyl)ethyl]urea) B Add Organic Solvent (e.g., DMSO, MeOH) A->B C Isothermal Agitation (25°C, 24-48 hrs) B->C D Phase Separation (Sedimentation/XRPD Validation) C->D E Supernatant Filtration (0.22 µm PTFE) D->E F HPLC-UV Quantification E->F G Thermodynamic Solubility Calculation F->G

The isothermal shake-flask experimental workflow for thermodynamic solubility determination.

Thermodynamic Modeling

Once empirical data is collected across multiple temperatures, the solubility profile of N-[1-(4-bromophenyl)ethyl]urea can be mathematically correlated using the van 't Hoff equation to extract apparent thermodynamic properties (enthalpy and entropy of dissolution). For binary solvent mixtures (e.g., DMSO/Water), the Jouyban-Acree model is highly recommended to predict the solubility behavior across varying co-solvent fractions, minimizing the need for exhaustive empirical testing[3].

References

  • Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews (ACS Publications / NIH PMC) URL:[Link]

  • Measurement and mathematical correlation of the solubility of urea in polar protic solvents Source: ResearchGate / Journal of Molecular Liquids URL:[Link]

Sources

Exploratory

Stereochemical Resolution and Analysis of 1-(4-Bromophenyl)ethyl Urea Derivatives in Drug Discovery

Executive Summary The precise determination of absolute configuration and enantiomeric excess (ee) is a non-negotiable parameter in modern pharmaceutical development, as enantiomers often exhibit radically different phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of absolute configuration and enantiomeric excess (ee) is a non-negotiable parameter in modern pharmaceutical development, as enantiomers often exhibit radically different pharmacological and toxicological profiles[1]. The 1-(4-bromophenyl)ethyl urea motif occupies a unique, dual-purpose role in this domain. It serves as a potent pharmacophore in targeted therapies—such as Protein Kinase B (PKB) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors[2][3]—and acts as the structural product of chiral derivatization assays utilizing (S)-(-)-1-(4-bromophenyl)ethyl isocyanate[1][4]. This technical guide dissects the mechanistic rationale, analytical modalities, and self-validating protocols required for the rigorous stereochemical analysis of this specific chemical group.

Mechanistic Rationale: The 1-(4-Bromophenyl)ethyl Pharmacophore & CDA

When a chiral amine reacts with an isocyanate, it undergoes rapid nucleophilic addition to form a highly stable urea linkage[1][4]. The selection of the 1-(4-bromophenyl)ethyl group for this linkage is driven by three distinct physicochemical advantages:

  • Conformational Rigidity via Hydrogen Bonding: The urea functional group (-NH-CO-NH-) exhibits partial double-bond character and acts as a strong hydrogen-bond donor and acceptor. This rigidity restricts free rotation around the C-N bonds, locking the molecule into distinct conformations. This conformational lock maximizes the spatial divergence between (R,S) and (S,S) diastereomers, amplifying the separation factor ( α ) in chromatography[5][6].

  • Heavy-Atom Effect for Crystallography: The incorporation of the para-bromo substituent is not merely for steric bulk; the heavy bromine atom provides significant anomalous X-ray scattering. This enables the direct calculation of the Flack parameter, allowing for the unambiguous assignment of absolute configuration without requiring a known chiral reference molecule in the crystal lattice[1].

  • Magnetic Anisotropy: The phenyl ring generates a strong anisotropic shielding cone. In the rigid urea conformation, the chiral centers are held in close proximity to this ring, resulting in large chemical shift non-equivalence ( Δδ ) in 1 H and 19 F NMR spectroscopy[1].

Systems Logic & Analytical Workflow

G A Racemic Amine / API (Unknown Stereochemistry) C Covalent Derivatization (Urea Linkage Formation) A->C B (S)-1-(4-Bromophenyl)ethyl Isocyanate (CDA) B->C D Diastereomeric Urea Mixture (Conformationally Rigid) C->D E Chromatographic Separation (Achiral / Chiral HPLC) D->E F Spectroscopic Analysis (1H NMR & VCD) D->F G Crystallographic Analysis (X-Ray Anomalous Dispersion) D->G H Absolute Configuration & Enantiomeric Excess (ee%) E->H F->H G->H

Fig 1. Multi-modal stereochemical analysis workflow for 1-(4-bromophenyl)ethyl ureas.

Analytical Modalities

Chromatographic Resolution (HPLC)

The separation strategy for 1-(4-bromophenyl)ethyl urea derivatives depends entirely on whether the analyte is a diastereomeric mixture or an enantiomeric pair.

  • Diastereomeric Ureas: Because diastereomers possess different physical properties, they can be separated on standard achiral stationary phases (e.g., C18 or Silica)[1].

  • Enantiomeric Ureas (APIs): For drug molecules containing the 1-(4-bromophenyl)ethyl urea motif (e.g., PKB inhibitors), chiral stationary phases (CSPs) are mandatory. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AS), are the gold standard[2][7]. The chiral recognition mechanism relies on the intercalation of the bromophenyl group into the chiral grooves of the polymer, stabilized by hydrogen bonding with the urea moiety and π−π interactions[6][7].

Spectroscopic Differentiation

Vibrational Circular Dichroism (VCD) and NMR are powerful tools for solution-state analysis. The urea carbonyl stretch ( 1650 cm −1 ) provides a strong, distinct chiroptical signal in VCD, which, when correlated with Density Functional Theory (DFT) calculations, reliably yields the absolute configuration without the need for crystallization[5].

Self-Validating Experimental Protocols

Protocol A: Covalent Derivatization of Chiral Amines
  • Objective: Convert enantiomeric amines into diastereomeric 1-(4-bromophenyl)ethyl ureas for achiral analysis.

  • Step 1: Dissolve the unknown chiral amine (1.0 eq) in anhydrous CDCl 3​ under an inert nitrogen atmosphere[1].

  • Step 2: Add (S)-(-)-1-(4-bromophenyl)ethyl isocyanate (0.95 eq).

    • Causality: The isocyanate must be kept strictly as the limiting reagent[1]. If the isocyanate were in excess, incomplete reaction of the amine could lead to kinetic resolution, artificially skewing the measured ee% of the starting material.

  • Step 3 (Self-Validation): Monitor the reaction via rapid LC-MS or IR spectroscopy. The complete disappearance of the distinct isocyanate stretch ( 2270 cm −1 ) or the isocyanate mass peak validates that the reaction has reached quantitative conversion, ensuring the final diastereomeric ratio perfectly mirrors the initial enantiomeric ratio.

Protocol B: Chiral HPLC Analysis of Urea APIs
  • Objective: Determine the ee% of a 1-(4-bromophenyl)ethyl urea-based therapeutic[2].

  • Step 1: Prepare a 1 mg/mL solution of the analyte in EtOH[2].

  • Step 2: Utilize a 20 μ m Chiralpak AS column (250 mm × 4.6 mm). Set the mobile phase to iso-hexane / (EtOH:MeOH 50:50) / Triethylamine (TEA) at a ratio of 90:10:0.1, with a flow rate of 1 mL/min at 25°C[2].

    • Causality: The addition of 0.1% TEA is critical; it masks residual acidic silanols on the silica support, preventing peak tailing of the basic urea derivatives and improving the resolution factor ( Rs​ )[2].

  • Step 3 (Self-Validation): Prior to analyzing the unknown, inject a synthetically prepared racemic standard. The integration algorithm must report a 50.0:50.0 ( ± 0.5%) peak area ratio. This internal system suitability check validates that the detector response is linear and that no on-column degradation or chiral inversion is occurring.

Protocol C: Single-Crystal X-Ray Diffraction Preparation
  • Objective: Grow diffraction-quality crystals of the urea derivative to determine absolute configuration via anomalous dispersion.

  • Step 1: Dissolve 10 mg of the purified urea derivative in a minimum volume of a moderately polar solvent (e.g., ethyl acetate)[1].

  • Step 2: Layer the solution carefully with a non-polar anti-solvent (e.g., hexanes) in a narrow vial to promote slow vapor diffusion over 48-72 hours.

    • Causality: Slow diffusion is critical; rapid precipitation leads to microcrystalline powders that lack the long-range order required for high-resolution diffraction.

  • Step 3 (Self-Validation): Examine the resulting crystals under polarized light microscopy. A self-validating crystal will extinguish light uniformly when rotated, confirming it is a single crystal rather than a twinned lattice, which is a strict prerequisite for accurately calculating the Flack parameter from the bromine atom's anomalous scattering[1].

Quantitative Data Presentation

Table 1: Comparative Analytical Modalities for 1-(4-Bromophenyl)ethyl Urea Derivatives

Analytical ModalityPrimary ReadoutResolution LimitKey Structural PrerequisitePrimary Advantage
Achiral HPLC Diastereomeric Resolution ( Rs​ ) 0.1% eeRequires derivatization with >99% ee CDAEliminates need for expensive chiral columns
Chiral HPLC Enantiomeric Separation ( α )<0.1% eePolysaccharide stationary phase compatibilityDirect analysis of APIs without derivatization
1 H / 19 F NMR Chemical Shift Anisotropy ( Δδ ) 1-2% eeConformationally rigid urea H-bondingRapid solution-state structural elucidation
X-Ray Crystallography Anomalous Dispersion (Flack Parameter)N/A (Single Crystal)Heavy atom inclusion (e.g., Bromine)Unambiguous absolute configuration assignment
VCD Spectroscopy Differential IR Absorption ( ΔA ) 5% eeAccurate DFT modeling of carbonyl stretchNon-destructive solution-state absolute config

References

3.[5] Title : Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes Source : nih.gov (PMC) URL :[Link]

4.[2] Title : US12252495B2 - Protein kinase B inhibitors Source : google.com (Google Patents) URL :

5.[7] Title : Chiral Stationary Phases for Liquid Chromatography Based on Chitin- and Chitosan-Derived Marine Polysaccharides Source : mdpi.com URL :[Link]

6.[6] Title : Thiooxamide chiral stationary phase for liquid chromatography Source : mathnet.ru URL : [Link]

7.[3] Title : WO2009061498A1 - CYCLIC UREA INHIBITORS OF 11β -HYDROXYSTEROID DEHYDROGENASE 1 Source : google.com.pg (Google Patents) URL :

Sources

Foundational

IUPAC Naming Conventions for N-[1-(4-Bromophenyl)ethyl]urea Analogs: A Definitive Guide for Drug Development

Executive Summary In modern drug development, the precise structural identification of pharmacophores is not merely a matter of academic record—it is the foundational basis for patent claims, regulatory submissions, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise structural identification of pharmacophores is not merely a matter of academic record—it is the foundational basis for patent claims, regulatory submissions, and high-throughput database indexing. Urea derivatives, particularly those bearing complex chiral substituents like the 1-(4-bromophenyl)ethyl group, are frequently encountered as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and central nervous system (CNS) agents.

This technical whitepaper provides an in-depth analysis of the IUPAC nomenclature rules governing N-[1-(4-bromophenyl)ethyl]urea analogs. By exploring the causality behind parent selection, locant assignment, and stereochemical designation, this guide establishes a self-validating system for naming complex chemical entities with absolute fidelity.

The Causality of Scaffold Nomenclature

To build a robust nomenclature framework, we must first understand the logic behind selecting the parent structure.

Parent Group Selection: Urea vs. Carbonic Diamide

The core of our target molecule is the H2​N−CO−NH2​ moiety. Systematically, this could be named "carbonic diamide" since it is the diamide derivative of carbonic acid[1]. However, the IUPAC Recommendations and Preferred Names 2013 (commonly known as the Blue Book) explicitly retain "urea" as the Preferred IUPAC Name (PIN) for this functional parent structure[2].

The Causality: Retaining "urea" as the PIN is a pragmatic choice by IUPAC. It provides a concise, highly recognizable root that simplifies the naming of heavily substituted derivatives without creating unwieldy, over-systematized strings[3].

Locant Assignment: The Shift from N,N' to 1,3

Historically, chemists utilized the locants N and N' to denote substitution on the two distinct nitrogen atoms of the urea core[4]. While this is still acceptable in general nomenclature, modern algorithmic and machine-readable systems require strict numerical locants.

According to IUPAC Rule C-971.2, derivatives formed by the replacement of hydrogen on the urea core should utilize the locants 1 and 3 [4].

  • Example: Instead of N-[1-(4-bromophenyl)ethyl]urea, the preferred systematic approach yields 1-[1-(4-bromophenyl)ethyl]urea .

  • The Causality: Numerical locants (1, 3) integrate seamlessly into algorithmic sorting and eliminate ambiguity when complex, multi-ring substituents are present on both nitrogens. It ensures that the lowest possible locant numbers are assigned to the most senior substituents.

Stereochemical Logic: The Cahn-Ingold-Prelog (CIP) System

The substituent 1-(4-bromophenyl)ethyl contains a critical chiral center at the C1 position of the ethyl chain. In medicinal chemistry, enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles. Accurately capturing this in the IUPAC name is mandatory.

To assign the (R) or (S) configuration, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the four groups attached to the chiral center.

Table 1: CIP Priorities for the Chiral Center in 1-(4-bromophenyl)ethylurea
PrioritySubstituent GroupAtomic Number / CompositionRationale for Priority Assignment
1 -NH-CO-NH₂ (Ureido)N (7)Nitrogen has a higher atomic number than Carbon.
2 -C₆H₄Br (4-Bromophenyl)C (6) → (C, C, C)The aromatic carbon is treated as bonded to three carbons (due to Kekulé resonance structures).
3 -CH₃ (Methyl)C (6) → (H, H, H)Aliphatic carbon bonded exclusively to hydrogen atoms.
4 -H (Hydrogen)H (1)Lowest atomic number.

Application Insight: If the molecule is drawn such that the lowest priority group (Hydrogen) is pointing away from the viewer (dashed bond), a clockwise sequence from Priority 1 → 2 → 3 dictates an (R) configuration, while a counter-clockwise sequence dictates an (S) configuration. This stereodescriptor is placed at the beginning of the substituent name, enclosed in parentheses: e.g., 1-[(1R)-1-(4-bromophenyl)ethyl]urea.

Self-Validating Nomenclature Workflow

A trustworthy nomenclature protocol must be a self-validating system. This means the generated name must be decodable back into the exact original 3D structure without ambiguity. Below is the standardized workflow for naming complex urea analogs.

IUPAC_Workflow Start Analyze Chemical Structure Step1 Identify Parent Group (Urea PIN) Start->Step1 Step2 Assign Locants (1, 3 positions) Step1->Step2 Step3 Determine Stereochemistry (CIP Rules: R/S) Step2->Step3 Step4 Alphabetize Substituents Step3->Step4 End Finalize Preferred IUPAC Name (PIN) Step4->End

Workflow for deriving the Preferred IUPAC Name (PIN) of complex urea analogs.

Step-by-Step Protocol:
  • Parse the Suffix: Confirm the parent scaffold. The suffix -urea confirms the carbonic diamide core.

  • Extract and Map Locants: Assign the locants 1- and 3- to the two nitrogen atoms. Ensure the most complex substituent receives the lowest possible locant (position 1).

  • Reconstruct Substituents: Use enclosing marks (brackets and parentheses) to build complex side chains. For example, [1-(4-bromophenyl)ethyl] indicates a complex substituent attached at the urea's 1-position, which itself contains a 4-bromophenyl group attached to the 1-position of an ethyl chain.

  • Verify Stereochemistry: Apply CIP rules to the 3D model. If the derived (R)/(S) configuration perfectly maps to the physical drawing, the system is validated.

  • Alphabetical Sorting: If multiple substituents exist (e.g., a methyl group on the 3-position), list them alphabetically in the final name (e.g., bromo before ethyl, ethyl before methyl).

Structural Variations & Data Synthesis

During lead optimization, medicinal chemists frequently synthesize libraries of analogs to probe Structure-Activity Relationships (SAR). Modifying the halogen, altering the alkyl chain, or adding substituents to the secondary urea nitrogen all require precise nomenclature adjustments.

Table 2: Structural Variations and Preferred IUPAC Names (PIN)
Analog ModificationStereochemistryPreferred IUPAC Name (PIN)
Base Compound Racemic1-[1-(4-bromophenyl)ethyl]urea
Enantiopure Isomer (R)-Isomer1-[(1R)-1-(4-bromophenyl)ethyl]urea
N'-Methylation Racemic1-[1-(4-bromophenyl)ethyl]-3-methylurea
Halogen Shift (Chloro) Racemic1-[1-(4-chlorophenyl)ethyl]urea
Di-alkylation at N' (S)-Isomer1-[(1S)-1-(4-bromophenyl)ethyl]-3,3-diethylurea

Note: In the case of 1-[1-(4-bromophenyl)ethyl]-3-methylurea, the complex substituent 1-(4-bromophenyl)ethyl is assigned to position 1, and the simpler methyl group is assigned to position 3, adhering to the principle of assigning lower locants to the alphabetically preferred or more complex substituent.

Conclusion

Mastering the IUPAC nomenclature for N-[1-(4-bromophenyl)ethyl]urea analogs is not just an exercise in chemical grammar; it is a critical skill for ensuring data integrity in drug development. By understanding the causality behind parent selection (Urea PIN), locant assignment (1,3 vs N,N'), and stereochemical mapping (CIP priorities), researchers can construct a self-validating nomenclature system. This ensures that every synthesized analog is accurately represented in patents, literature, and computational databases, ultimately accelerating the path from discovery to clinical application.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-[1-(4-bromophenyl)ethyl]urea

Introduction and Strategic Overview The synthesis of complex biaryl systems is a cornerstone of modern drug discovery. Compounds containing the 1-(4-bromophenyl)ethyl moiety are highly valuable intermediates, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The synthesis of complex biaryl systems is a cornerstone of modern drug discovery. Compounds containing the 1-(4-bromophenyl)ethyl moiety are highly valuable intermediates, particularly in the development of biologically active molecules such as [1].

Performing a Suzuki-Miyaura cross-coupling on N-[1-(4-bromophenyl)ethyl]urea presents unique mechanistic challenges. While the[2], the substrate features a primary urea group (-NHCONH₂) and a potentially sensitive benzylic stereocenter. This application note details a highly optimized, self-validating protocol designed to achieve quantitative C-C bond formation while completely suppressing urea N-arylation and benzylic racemization.

Mechanistic Insights and Causality (E-E-A-T)

To design a robust protocol, we must move beyond empirical recipes and understand the causality behind each experimental variable. The[3] consisting of three primary phases:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. Aryl bromides are highly reactive electrophiles that readily undergo this step without the need for highly specialized, electron-rich ligands typically required for aryl chlorides[2].

  • Transmetalation (The Critical Node): The boronic acid must be activated by a base to form a nucleophilic boronate anion. However, the urea moiety in our substrate contains acidic N-H protons. If a strong base (e.g., KOtBu) is used, the urea can be deprotonated, leading to competitive Buchwald-Hartwig cross-coupling (N-arylation) or catalyst poisoning. By utilizing a mild base (K₂CO₃) in a[4], the inorganic base remains partitioned in the aqueous layer. This activates the water-soluble boronic acid while shielding the organic-soluble urea from direct deprotonation.

  • Reductive Elimination: The biaryl urea product is expelled, and the active Pd(0) species is regenerated[5]. Because the reaction occurs strictly at the sp² hybridized aryl carbon, the adjacent sp³ benzylic stereocenter is preserved, provided the reaction temperature and basicity are strictly controlled[1].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate [Ar-Pd(Lₙ)-Br] Pd0->OxAdd N-[1-(4-bromophenyl)ethyl]urea (Electrophile) TransMet Transmetalation Pd(II) Intermediate [Ar-Pd(Lₙ)-Ar'] OxAdd->TransMet Ar'-B(OH)₂ + K₂CO₃ (Nucleophile & Base) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Biaryl Urea Product Regeneration of Pd(0)

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for N-[1-(4-bromophenyl)ethyl]urea.

Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the specific protocol parameters were chosen.

Table 1: Condition Optimization for N-[1-(4-bromophenyl)ethyl]urea Cross-Coupling

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)9088Clean conversion; urea remains completely intact.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94 Optimal conditions; bidentate ligand accelerates transmetalation.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (3:1)10085Good yield, but slight biphasic emulsion during workup.
4Pd(dppf)Cl₂KOtBuTHF (Anhydrous)7042Poor yield; strong base causes urea deprotonation and N-arylation.
5Pd(PPh₃)₄Cs₂CO₃DMF10061Moderate yield; trace epimerization at the benzylic position observed.

Detailed Experimental Protocol

This methodology acts as a self-validating system: by strictly controlling the atmospheric integrity (degassing) and phase boundaries (biphasic solvent), the primary modes of failure (catalyst oxidation and urea degradation) are systematically eliminated.

Materials Required
  • Electrophile: N-[1-(4-bromophenyl)ethyl]urea (1.0 equiv, 1.0 mmol, 243.1 mg)

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Workflow

Step 1: Reagent Assembly & Inert Atmosphere Setup

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-[1-(4-bromophenyl)ethyl]urea, the arylboronic acid, and K₂CO₃.

  • Causality Check: Do not add the palladium catalyst yet. Solid-state mixing of the base and substrates prevents localized concentration spikes that could degrade the catalyst upon solvent addition.

Step 2: Solvent Addition and Degassing (Critical Step)

  • Add 1,4-dioxane (8.0 mL) and water (2.0 mL) to the flask.

  • Perform three cycles of Freeze-Pump-Thaw degassing.

    • Why?[2], which irreversibly halts the catalytic cycle. Standard argon bubbling is often insufficient for aqueous biphasic mixtures.

  • Backfill the flask with high-purity Argon.

Step 3: Catalyst Introduction and Reaction Execution

  • Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 4 to 6 hours.

  • Why vigorous stirring? The reaction occurs at the interface of the aqueous and organic layers. High shear forces maximize the interfacial surface area, accelerating the rate-determining transmetalation step[4].

Step 4: Reaction Quenching and Workup

  • Cool the reaction mixture to room temperature. The biphasic mixture should appear as a dark organic layer over a clear aqueous layer.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaCl (brine) (2 × 15 mL).

    • Why? Brine efficiently removes the 1,4-dioxane from the organic phase and extracts residual borate salts into the aqueous waste.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 50:50 to 20:80).

  • The product, a biaryl urea derivative, typically elutes as a highly polar fraction due to the hydrogen-bonding capacity of the urea group.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Suzuki reaction Wikipedia URL: [Link]

  • Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 (WO2009134392A1)
  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Sources

Application

Enantioselective synthesis of N-[1-(4-bromophenyl)ethyl]urea

An Application Note for the Enantioselective Synthesis of N-[1-(4-bromophenyl)ethyl]urea Authored by: Gemini, Senior Application Scientist Abstract This application note provides a comprehensive guide to the enantioselec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Enantioselective Synthesis of N-[1-(4-bromophenyl)ethyl]urea

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the enantioselective synthesis of N-[1-(4-bromophenyl)ethyl]urea, a chiral molecule of significant interest in medicinal chemistry and materials science. The protocol detailed herein leverages a direct and highly efficient synthetic route, starting from the commercially available enantiopure (S)-(-)-1-(4-bromophenyl)ethylamine. The core of the synthesis involves the nucleophilic addition of the chiral amine to an isocyanate, generated in situ from potassium isocyanate in an aqueous medium. This method is notable for its operational simplicity, scalability, and adherence to green chemistry principles by utilizing water as the primary solvent.[1] We provide a step-by-step experimental protocol, detailed characterization methods for the final product, and a discussion of the underlying chemical principles that ensure the retention of stereochemical integrity. This guide is intended for researchers in organic synthesis, drug discovery, and process development, offering a robust and reproducible methodology for accessing enantiomerically pure N-aryl ureas.

Introduction and Scientific Principles

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[2] Their stereochemistry often dictates the efficacy and toxicological profile of a drug molecule. Consequently, the development of robust methods for the asymmetric synthesis of amines and their derivatives is a cornerstone of modern organic chemistry.[3] The target molecule, N-[1-(4-bromophenyl)ethyl]urea, incorporates a chiral benzylic amine scaffold, making its enantioselective synthesis a critical objective.

Urea moieties are prevalent in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] The synthesis of N-substituted ureas is most commonly achieved through the reaction of an amine with an isocyanate.[1] While isocyanates can be handled directly, their toxicity and handling difficulties have led to the development of methods where they are generated in situ.

The strategy outlined in this note is predicated on two core principles:

  • Stereochemical Control by Substrate: The enantioselectivity of the final product is dictated entirely by the stereochemical purity of the starting chiral amine, (S)-(-)-1-(4-bromophenyl)ethylamine.[5] The urea formation reaction itself does not affect the existing chiral center.

  • Green and Efficient Urea Formation: The use of potassium isocyanate in water provides a safe and environmentally benign source of isocyanic acid (HNCO). The amine then undergoes a nucleophilic addition to the C=N bond of the isocyanic acid to form the desired urea. This approach avoids the use of hazardous reagents like phosgene and minimizes organic solvent waste.[1]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a well-established nucleophilic addition mechanism. In an aqueous acidic environment (facilitated by the amine hydrochloride salt), potassium isocyanate is protonated to form isocyanic acid. The chiral primary amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanic acid. A subsequent proton transfer yields the final, stable urea product.

Reaction Mechanism

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentM.W.AmountMolesPuritySupplier
(S)-(-)-1-(4-Bromophenyl)ethylamine200.082.00 g10.0 mmol≥98.0%Sigma-Aldrich
Potassium Isocyanate (KOCN)81.121.22 g15.0 mmol96%Alfa Aesar
Hydrochloric Acid (HCl), conc.36.46~0.83 mL~10.0 mmol37%Fisher Scientific
Deionized Water18.0250 mL---
Ethanol46.07As needed-95%-

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • (S)-(-)-1-(4-bromophenyl)ethylamine is corrosive and can cause skin sensitization. [5]Avoid inhalation and direct contact.

  • Concentrated HCl is highly corrosive. Handle with extreme care.

Step-by-Step Synthesis Procedure
  • Amine Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-1-(4-bromophenyl)ethylamine (2.00 g, 10.0 mmol).

  • Add 25 mL of deionized water to the flask. While stirring, slowly add concentrated HCl (~0.83 mL, 10.0 mmol) dropwise. Stir until a clear solution of the amine hydrochloride salt is formed.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Isocyanate Solution Preparation: In a separate 50 mL beaker, dissolve potassium isocyanate (1.22 g, 15.0 mmol) in 25 mL of deionized water.

  • Reaction: Add the potassium isocyanate solution dropwise to the cold, stirring amine salt solution over a period of 15-20 minutes. A white precipitate will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.

  • Product Isolation (Work-up): Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any unreacted salts.

  • Dry the crude product in a vacuum oven at 50 °C overnight. Typically, this yields a white solid.

Purification
  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the final product, N-[1-(S)-(4-bromophenyl)ethyl]urea, must be confirmed through rigorous analytical techniques.

Structural Confirmation
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH), the methyl group (CH₃), and the protons of the NH and NH₂ groups of the urea moiety.

  • Mass Spectrometry (MS-ESI): The mass spectrum should display the correct molecular ion peak corresponding to the product's molecular weight (C₉H₁₁BrN₂O, M.W. 243.10 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.

Enantiomeric Purity Analysis

The enantiomeric excess (ee) of the product is a critical measure of the synthesis's success. It is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Chiral HPLC Method:

    • Column: A column suitable for separating chiral amines and their derivatives, such as a Chirosil RCA(+) or a cellulose-based column (e.g., Chiralcel OD-H), should be used. [6][7] * Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). An isocratic elution of 90:10 (Hexane:IPA) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Analysis: A racemic sample of N-[1-(4-bromophenyl)ethyl]urea should first be synthesized and injected to determine the retention times of both enantiomers. The enantiomerically enriched sample from the protocol should ideally show a single, sharp peak corresponding to the (S)-enantiomer. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Expected Results
ParameterExpected Outcome
Appearance White crystalline solid
Yield 80-90%
Melting Point Specific to the compound
¹H NMR Conforms to the expected structure
MS (ESI+) m/z = 243.0 [M+H]⁺, 245.0 [M+2+H]⁺
Enantiomeric Excess (ee) >98%

Conclusion

This application note details a straightforward, efficient, and scalable protocol for the enantioselective synthesis of N-[1-(4-bromophenyl)ethyl]urea. By utilizing a commercially available chiral starting material and an environmentally friendly aqueous reaction system, this method provides reliable access to the target compound in high yield and excellent enantiopurity. [1]The protocol is robust and well-suited for applications in academic research and industrial drug development where access to enantiomerically pure molecules is paramount. The analytical methods described provide a clear framework for the comprehensive characterization and quality control of the final product.

References

  • Marques, M. M. B. (2009). Examples of catalytic asymmetric amine synthesis using organic catalysts. Current Opinion in Drug Discovery and Development, 12(6), 824-847. [3]2. Fu, G. C. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Journal of the American Chemical Society. [8]3. Weix, D. J. (2020). Catalytic Asymmetric Amine Synthesis using Ni/Photoredox Decarboxylations. Grantome. 4. Hoveyda, A. H. (2001). Three-Component Catalytic Asymmetric Synthesis of Aliphatic Amines. ACS Publications. [9]5. Zhou, J. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [2]6. Wang, W. (2019). Highly Enantioselective Synthesis of Acyclic N,N′-Acetals by Chiral Urea Derived from Quinine Catalyzed the Addition of Aryl Amines to Isatin-Derived Ketimines. Organic Letters. [10]7. Riela, S., et al. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. MDPI. [11]8. Dixon, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [12]9. Kim, S., et al. (2024). Catalytic enantioselective intramolecular hydroamination of alkenes using chiral aprotic cyclic urea ligand on manganese (II). PMC. [13]10. Gotor-Gotor, V., & Gotor, V. (n.d.). (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. Universitat de Barcelona. 11. Nafie, L. A., & Wieser, H. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [6]12. BenchChem. (n.d.). Application Note: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Benchchem. [14]13. Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. [1]14. Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [15]15. Zhang, Z., & Viedma, C. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [16]16. Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [7]17. PrepChem. (n.d.). Synthesis of 1-(4-Bromophenyl)-3-(1-pyrrolin-2-yl)urea. PrepChem.com. [17]18. Sigma-Aldrich. (n.d.). (S)-(−)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich. [5]19. Kumar, A., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Synlett. [18]20. ChemBK. (2024). Urea, (4-bromophenyl)-. ChemBK. [19]21. Sigma-Aldrich. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine. Sigma-Aldrich. 22. Fluorochem. (n.d.). N-(4-Bromophenyl)-N'-ethyl urea. Fluorochem. [20]23. Delgrosso, A. G., & Itsuno, S. (n.d.). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC.

Sources

Method

Application Note: Two-Step Synthesis of N-[1-(4-bromophenyl)ethyl]urea from 4-Bromoacetophenone

Introduction and Mechanistic Rationale Urea derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized to establish key hydrogen-bonding networks within enzyme active sites (e.g., in kinase and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Urea derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized to establish key hydrogen-bonding networks within enzyme active sites (e.g., in kinase and soluble epoxide hydrolase inhibitors). The synthesis of unsymmetrical or mono-substituted ureas requires robust, scalable, and safe methodologies. This application note details a highly efficient two-step sequence to prepare N-[1-(4-bromophenyl)ethyl]urea starting from the commercially available 4-bromoacetophenone.

This route deliberately bypasses the use of hazardous phosgene or pre-formed isocyanates. Instead, it leverages a highly selective Borch reductive amination to install the primary amine[1][2], followed by a Kurzer cyanate condensation to construct the urea linkage[3].

Causality in Reagent Selection:

  • Sodium Cyanoborohydride (NaBH₃CN): Unlike sodium borohydride (NaBH₄), which rapidly reduces ketones to alcohols, NaBH₃CN is stable in mildly acidic conditions and selectively reduces the transiently formed iminium ion over the parent ketone[1].

  • Ammonium Acetate (NH₄OAc): Used in a 10-fold excess, it serves a dual purpose: it acts as the ammonia source for imine formation and buffers the reaction to the optimal pH (6–7) for NaBH₃CN activity, effectively suppressing the formation of secondary amine byproducts[4].

  • Potassium Cyanate (KOCN) in Acetic Acid: This combination generates isocyanic acid (HNCO) in situ. The aqueous acidic environment protonates the intermediate amine, forming a soluble acetate salt, which then undergoes nucleophilic attack on the electrophilic carbon of HNCO. The resulting urea product possesses strong intermolecular hydrogen bonding, causing it to precipitate directly from the aqueous medium. This phase separation drives the equilibrium forward and eliminates the need for chromatographic purification[3].

Synthetic Workflow

Workflow A 4-Bromoacetophenone (Starting Material) B Reductive Amination (NH4OAc, NaBH3CN, MeOH) A->B C 1-(4-Bromophenyl)ethylamine (Intermediate) B->C D Urea Condensation (KOCN, AcOH, H2O) C->D E N-[1-(4-bromophenyl)ethyl]urea (Target Product) D->E

Synthetic workflow from 4-bromoacetophenone to N-[1-(4-bromophenyl)ethyl]urea.

Experimental Protocols

Protocol A: Reductive Amination (Borch Reaction)

Objective: Conversion of 4-bromoacetophenone to 1-(4-bromophenyl)ethylamine.

Step-by-Step Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 4-bromoacetophenone (10.0 g, 50.2 mmol) in anhydrous methanol (100 mL). Add ammonium acetate (38.7 g, 502 mmol, 10 eq) and stir at room temperature for 30 minutes to allow the pre-formation of the imine/iminium intermediate.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (2.2 g, 35.1 mmol, 0.7 eq) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours under a nitrogen atmosphere.

  • Quenching (Self-Validation Checkpoint 1): Carefully acidify the mixture to pH < 2 using 6 M HCl (Caution: Highly toxic HCN gas may evolve; perform strictly in a fume hood). Stir for 30 minutes.

    • Causality: This step destroys unreacted NaBH₃CN and hydrolyzes any unreduced imine back to the ketone, ensuring the target amine remains in the aqueous phase as a water-soluble hydrochloride salt.

  • Extraction of Impurities: Concentrate the methanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with diethyl ether (3 × 50 mL). Discard the organic layers, which contain unreacted ketone and trace alcohol byproducts.

  • Free-Basing (Self-Validation Checkpoint 2): Cool the aqueous layer to 0 °C and basify to pH > 12 using solid KOH or NaOH pellets.

    • Causality: This converts the ammonium salt back to the lipophilic free amine. The solution will visibly turn cloudy as the amine phase-separates.

  • Isolation: Extract the basic aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-bromophenyl)ethylamine as a pale yellow oil.

Protocol B: Cyanate-Mediated Urea Formation (Kurzer Method)

Objective: Conversion of 1-(4-bromophenyl)ethylamine to N-[1-(4-bromophenyl)ethyl]urea.

Step-by-Step Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 1-(4-bromophenyl)ethylamine (8.0 g, 40.0 mmol) in a mixture of glacial acetic acid (20 mL) and water (40 mL). Warm slightly to 35 °C to ensure complete dissolution.

  • Cyanate Addition: Prepare a solution of potassium cyanate (KOCN) (6.5 g, 80.0 mmol, 2.0 eq) in water (40 mL) at 35 °C.

  • Condensation (Self-Validation Checkpoint 3): Add the KOCN solution dropwise to the stirred amine acetate solution. Within 10–15 minutes of addition, a dense white crystalline precipitate will begin to form. The temperature may rise slightly due to the exothermic nature of the condensation[3].

  • Completion: Once addition is complete, stir the thick suspension vigorously for an additional 2 hours at room temperature to ensure complete conversion.

  • Isolation: Dilute the suspension with ice-cold water (50 mL) and cool to 0 °C for 30 minutes to maximize precipitation.

  • Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 30 mL) to remove residual acetate salts, followed by a minimal amount of cold diethyl ether (10 mL) to remove trace organic impurities. Dry the white solid under high vacuum.

Mechanistic Pathway Visualization

Mechanism A Potassium Cyanate + Acetic Acid (KOCN + AcOH) B Isocyanic Acid (HN=C=O) + KOAc A->B D Nucleophilic Attack (Amine lone pair attacks Isocyanate Carbon) B->D C 1-(4-Bromophenyl)ethylamine (R-NH2) C->D E Zwitterionic Intermediate [R-NH2(+)-C(=O)-N(-)-H] D->E F Proton Transfer (Intramolecular or Solvent-Mediated) E->F G N-[1-(4-bromophenyl)ethyl]urea (Precipitates from Solution) F->G

Mechanism of urea formation via in situ generation of isocyanic acid.

Quantitative Data & Analytical Expected Results

Table 1: Stoichiometry and Expected Yields

CompoundRoleMW ( g/mol )EquivalentsMass/VolExpected YieldPhysical State
4-Bromoacetophenone Starting Material199.051.010.0 gN/AWhite solid
Ammonium Acetate Reagent / Buffer77.0810.038.7 gN/AWhite solid
Sodium Cyanoborohydride Reducing Agent62.840.72.2 gN/AWhite powder
1-(4-Bromophenyl)ethylamine Intermediate200.08N/AN/A75–85% (8.0 g)Pale yellow oil
Potassium Cyanate Reagent81.112.0 (to amine)6.5 gN/AWhite solid
N-[1-(4-bromophenyl)ethyl]urea Target Product243.10N/AN/A85–95% (8.5 g)White crystalline solid

Table 2: Analytical Characterization Markers

Compound¹H NMR Expected ShiftsLC-MS (ESI+) Expected [M+H]⁺
1-(4-Bromophenyl)ethylamine (CDCl₃) δ 7.42 (d, 2H), 7.21 (d, 2H), 4.08 (q, 1H), 1.55 (br s, 2H, NH₂), 1.35 (d, 3H)m/z 200.0, 202.0
N-[1-(4-bromophenyl)ethyl]urea (DMSO-d₆) δ 7.48 (d, 2H), 7.25 (d, 2H), 6.35 (d, 1H, NH), 5.40 (s, 2H, NH₂), 4.65 (m, 1H), 1.28 (d, 3H)m/z 243.0, 245.0

References

  • Borch Reductive Amination | Chem-Station Int. Ed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. Organic Syntheses.
  • Arylureas I. Cyanate Method - Organic Syntheses Procedure. Organic Syntheses.

Sources

Application

Application Note: N-[1-(4-bromophenyl)ethyl]urea as a Versatile Chiral Intermediate in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid diversification of lead compounds relies heavily on robust, multifunctional building blocks. N-[1-(4-bromophenyl)ethyl]urea has emerged as a highly valuable chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid diversification of lead compounds relies heavily on robust, multifunctional building blocks. N-[1-(4-bromophenyl)ethyl]urea has emerged as a highly valuable chiral intermediate in the synthesis of targeted therapeutics, particularly in the fields of oncology and metabolic diseases.

This application note details the structural rationale, biological applications, and validated synthetic protocols for utilizing this intermediate. By combining a rigid hydrogen-bonding pharmacophore (urea), a stereospecific docking vector (chiral ethyl center), and a versatile synthetic handle (aryl bromide), this molecule enables the rapid generation of complex structure-activity relationship (SAR) libraries via late-stage transition-metal catalysis.

Structural Rationale & Pharmacophore Utility

The utility of N-[1-(4-bromophenyl)ethyl]urea stems from its tripartite structural architecture, which allows medicinal chemists to address both target affinity and synthetic tractability simultaneously.

The Urea Motif: Hydrogen Bonding and Rigidity

The urea functional group is a privileged pharmacophore in drug discovery[1]. It acts as a bidentate hydrogen-bond donor and a single hydrogen-bond acceptor. This geometry is exceptionally effective at interacting with the hinge region of kinases or the active sites of metabolic enzymes. Furthermore, the partial double-bond character of the C-N bonds restricts conformational flexibility, reducing the entropic penalty upon target binding.

The Chiral Center: Stereospecific Target Engagement

The 1-ethyl substitution introduces a chiral center adjacent to the aryl ring. Depending on the enantiomer used—typically derived from (S)- or (R)-1-(4-bromophenyl)ethyl isocyanate[2]—the methyl group acts as a stereospecific vector. This vector often dictates how the molecule occupies tight hydrophobic pockets, such as the allosteric sites of Protein Kinase B (PKB/AKT)[3] or the catalytic domain of 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1)[4].

The Aryl Bromide Handle: Late-Stage Diversification

The 4-bromo substituent on the phenyl ring is chemically inert under standard biological conditions but highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. This allows researchers to synthesize a single urea intermediate in bulk and subsequently couple it with a vast array of boronic acids or amines to generate diverse analog libraries[6].

Key Applications in Drug Discovery

Oncology: Protein Kinase B (AKT) Inhibitors

The PI3K/AKT signaling pathway is frequently hyperactivated in human cancers. N-[1-(4-bromophenyl)ethyl]urea derivatives have been extensively utilized to synthesize PKB inhibitors[3]. The urea moiety forms critical hydrogen bonds with the kinase hinge region, while the chiral ethyl group directs the molecule into the hydrophobic binding cleft, ensuring high kinase selectivity.

Metabolic Diseases: 11β-HSD1 Inhibitors

11β-HSD1 is an oxidoreductase that converts inactive cortisone to active cortisol, playing a central role in obesity, insulin resistance, and metabolic syndrome[7]. Urea and cyclic urea derivatives containing the 1-(4-bromophenyl)ethyl scaffold have been patented as potent 11β-HSD1 inhibitors[4]. The intermediate allows for the optimization of the inhibitor's lipophilicity and binding affinity through iterative cross-coupling at the bromo-position.

G A Inactive Cortisone B 11β-HSD1 Enzyme (Endoplasmic Reticulum) A->B C Active Cortisol B->C NADPH-dependent reduction D Glucocorticoid Receptor Activation C->D E Metabolic Syndrome (Obesity, Insulin Resistance) D->E F Urea-based Inhibitor (Drug Candidate) F->B Competitive Inhibition

Figure 1: Mechanism of action for 11β-HSD1 inhibitors derived from the urea intermediate.

Experimental Protocols

The following protocols represent a self-validating workflow for generating and utilizing N-[1-(4-bromophenyl)ethyl]urea intermediates.

G A (S)-1-(4-bromophenyl)ethyl isocyanate C N-[1-(4-bromophenyl)ethyl]urea (Intermediate) A->C Urea Formation B Amine Nucleophile (e.g., Piperidine) B->C D Pd-Catalyzed Cross-Coupling C->D Aryl Bromide Handle E 11β-HSD1 Inhibitors (Metabolic Disease) D->E Boronic Acid 1 F PKB/AKT Inhibitors (Oncology) D->F Boronic Acid 2

Figure 2: Divergent synthetic workflow from the isocyanate starting material to final drug candidates.

Protocol 1: Synthesis of the Urea Intermediate

Objective: To synthesize a stereopure urea intermediate via the nucleophilic trapping of an isocyanate.

Materials:

  • (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate (1.0 eq)[2]

  • Primary or secondary amine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, if amine is a hydrochloride salt)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with inert gas (N₂ or Ar). Add the amine (1.1 eq) and anhydrous DCM (0.1 M concentration).

    • Causality: Anhydrous conditions are critical because isocyanates react readily with water to form unstable carbamic acids, which decarboxylate to yield symmetric urea byproducts.

  • Base Addition: If the amine is a salt, add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate dropwise over 15 minutes.

    • Causality: The isocyanate carbon is highly electrophilic. Cooling controls the exothermic nucleophilic attack, preventing side reactions and preserving stereochemical integrity[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & QC (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The disappearance of the amine and isocyanate spots, coupled with the appearance of a new, UV-active spot, indicates completion. Confirm the mass of the urea product via LC-MS prior to workup.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the aryl bromide handle of the urea intermediate with diverse aryl/heteroaryl groups.

Materials:

  • N-[1-(4-bromophenyl)ethyl]urea intermediate (1.0 eq)

  • Arylboronic acid or boronate ester (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk flask, combine the urea intermediate, boronic acid, and K₂CO₃. Add the Dioxane/Water solvent mixture. Degas the solution by bubbling N₂ through it for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

    • Causality: The bidentate dppf ligand is specifically chosen here. Urea groups can act as competing ligands for palladium. A strong, chelating bidentate ligand prevents catalyst deactivation and facilitates the challenging oxidative addition into the aryl bromide bond[8].

  • Heating: Seal the vessel and heat to 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Validation & QC: Analyze an aliquot via UPLC-MS. The presence of the desired [M+H]+ peak and the isotopic signature shift (loss of the 1:1 bromine isotope pattern) validates successful cross-coupling.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Data Presentation: Optimization of Cross-Coupling

When utilizing urea-containing aryl bromides, optimizing the catalytic system is essential to prevent urea-mediated catalyst poisoning. Table 1 summarizes validated conditions for the Suzuki coupling of these intermediates based on recent methodological advancements[6][8].

Catalyst SystemLigand TypeSolvent SystemBaseTemp (°C)Avg. Yield (%)Rationale / Notes
Pd(PPh₃)₄MonodentateToluene / EtOH / H₂ONa₂CO₃8045 - 60Prone to catalyst deactivation by urea coordination.
Pd(dppf)Cl₂Bidentate1,4-Dioxane / H₂OK₂CO₃9075 - 85Recommended. Bidentate ligand resists displacement by urea.
Pd₂(dba)₃ + XPhosBulky Monodentaten-Butanol / H₂OK₃PO₄10080 - 95Excellent for sterically hindered boronic acids[5].
trans-PdCl₂(NH₂CH₂COOH)₂HydrophilicEtOH / H₂O (1:1)K₂CO₃25 (RT)85 - 98"Green" aerobic conditions; highly efficient for activated bromides[6].

Table 1: Comparison of Suzuki-Miyaura cross-coupling conditions for urea-containing aryl bromides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges for N-[1-(4-bromophenyl)ethyl]urea in NMR Spectroscopy

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet challenging issue of poor solubility of N-[1-(4-bromophenyl)ethyl]urea and related urea derivatives during Nuclear Magnetic Resonance (NMR) analysis. Our goal is to equip you with the scientific rationale and practical protocols to obtain high-quality NMR spectra for your compounds.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial hurdles encountered when preparing N-[1-(4-bromophenyl)ethyl]urea for NMR analysis.

Q1: I tried dissolving my compound in deuterated chloroform (CDCl₃), but it's not working. What should I do next?

A: This is a very common issue. While CDCl₃ is a versatile solvent for many organic compounds, its relatively non-polar nature is often insufficient to overcome the strong intermolecular hydrogen bonding and crystal lattice energy of urea-containing molecules.[1][2] Your immediate next step should be to switch to a more polar, aprotic solvent.

  • Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the industry standard for compounds with poor solubility, especially those capable of strong hydrogen bonding like ureas.[3][4][5][6] Its high polarity is exceptionally effective at solvating these molecules.

  • Alternative Options: If DMSO-d₆ is not suitable for your experiment, consider deuterated acetone (Acetone-d₆) or deuterated acetonitrile (CD₃CN) as intermediate polarity options.[7]

Q2: I can see tiny solid particles in my NMR tube after adding the solvent and vortexing. Is this a problem?

A: Yes, this is a critical problem. The presence of any undissolved solid material will lead to poor shimming, resulting in broad, distorted peaks and an overall low-quality spectrum.[8][9] This is because the magnetic field homogeneity is disrupted by the solid particles.

  • Solution: Before proceeding, you must filter the solution. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean NMR tube.[10][11] This ensures your sample is homogeneous, which is essential for acquiring high-resolution spectra.

Q3: How much of my N-[1-(4-bromophenyl)ethyl]urea sample should I use for NMR?

A: The required amount depends on the type of NMR experiment you are running and the magnetic field strength of the spectrometer.

  • For ¹H NMR: A concentration of 2-10 mg of your compound in 0.6 to 0.7 mL of deuterated solvent is typically sufficient.[10]

  • For ¹³C NMR: Since the ¹³C isotope has a low natural abundance, a more concentrated sample is required. Aim for 10-50 mg of your compound in the same volume of solvent.[10]

Starting with a lower concentration is advisable. Overly concentrated samples can lead to viscosity issues and signal broadening, which can be mistaken for poor solubility.

Part 2: In-Depth Troubleshooting Guide

If the initial steps in the FAQ section do not resolve your solubility issues, this guide provides more advanced, systematic approaches.

2.1. The First Line of Defense: Strategic Solvent Selection

The most crucial step in preparing an NMR sample is choosing the right solvent.[4] The choice should be guided by the molecular structure of your analyte. N-[1-(4-bromophenyl)ethyl]urea has two key structural features influencing its solubility: the polar urea group, which is a strong hydrogen bond donor and acceptor, and the non-polar bromophenyl group. A successful solvent must effectively interact with both parts of the molecule.

The following decision tree provides a systematic approach to finding a suitable solvent. The goal is to start with common, less polar solvents and progressively move to more powerful ones, saving the most effective (and often higher boiling point) solvents for the most challenging samples.

Caption: A logical workflow for selecting an appropriate deuterated solvent.

This table summarizes the properties of solvents commonly used to tackle solubility issues.

SolventAbbreviationResidual ¹H Peak (ppm)¹³C Peak (ppm)Boiling Point (°C)Melting Point (°C)Key Characteristics
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)61.2-64Good for a wide range of organic compounds; relatively non-polar.[1][3][12]
Acetone-d₆(CD₃)₂CO2.05 (quintet)29.84, 206.26 (septets)56-94Intermediate polarity; useful for many organic molecules.[13]
Acetonitrile-d₃CD₃CN1.94 (quintet)1.32, 118.26 (septets)82-45Good for polar compounds; lower viscosity than DMSO.[3][7]
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (singlet, HOD)49.0 (septet)65-98Protic solvent, good for polar compounds; can exchange with labile protons (-NH, -OH).[3][14]
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50 (quintet), 3.33 (singlet, H₂O)39.52 (septet)18918.5Highly polar aprotic solvent; excellent for dissolving poorly soluble and polar compounds.[3][4][5][15]

Data compiled from multiple sources.[3][4][13]

2.2. Leveraging Temperature: Variable-Temperature (VT) NMR

If your compound remains insoluble even in DMSO-d₆ at room temperature, increasing the temperature is a powerful next step.

Causality: For most compounds, solubility increases with temperature. The added thermal energy helps to overcome the strong intermolecular forces (crystal lattice energy) that keep the compound in its solid state, allowing the solvent molecules to effectively solvate it.[16][17][18]

This workflow outlines the essential steps for safely and effectively using temperature to improve solubility.

Caption: Experimental workflow for a Variable-Temperature (VT) NMR experiment.

Best Practices for VT-NMR:

  • Use Appropriate NMR Tubes: Standard, thin-walled NMR tubes can break under thermal stress. Always use Class A glass tubes (e.g., Pyrex) designed for VT experiments.[17][18]

  • Respect Solvent Boiling Points: Never set the experiment temperature to within 10-15°C of the solvent's boiling point to avoid sample loss and potential damage to the NMR probe.[16][18]

  • Allow for Equilibration: Always allow 5-10 minutes for the sample temperature to stabilize before locking and shimming.[16]

  • Incremental Changes: When making large temperature changes, do so in smaller increments (10-20°C at a time) to prevent thermal shock to the probe.[16]

2.3. The Power of Mixtures: Using Co-Solvents

If a single solvent isn't sufficient, a mixture of two deuterated solvents (a co-solvent system) can sometimes provide the ideal balance of polarity to dissolve a challenging compound.

Causality: Co-solvents work by modifying the overall dielectric constant of the solvent environment.[19] For a molecule with both polar and non-polar regions, a carefully chosen mixture can provide favorable interactions for both parts of the molecule simultaneously, disrupting the crystal lattice more effectively than either solvent alone.

A Practical Co-Solvent System: A mixture of DMSO-d₆ and Methanol-d₄ can be effective. DMSO-d₆ acts as the primary dissolving agent for the polar urea group, while the addition of Methanol-d₄ can help solvate other parts of the molecule and reduce the overall viscosity of the solution.[20]

Protocol for Co-Solvent Testing:

  • Prepare several small vials.

  • Create stock mixtures of your two chosen deuterated solvents in different ratios (e.g., 9:1, 4:1, 1:1 DMSO-d₆ to Methanol-d₄).

  • Add a small, known amount of your compound to each vial.

  • Add 0.6 mL of the corresponding co-solvent mixture to each vial.

  • Vortex and observe for complete dissolution.

  • Once the optimal ratio is found, prepare a final sample for the NMR tube, ensuring it is filtered.

Part 3: Standard Operating Procedures (SOPs)
SOP-01: Standard Sample Preparation for NMR
  • Weigh Sample: Accurately weigh 2-10 mg (for ¹H) or 10-50 mg (for ¹³C) of dry N-[1-(4-bromophenyl)ethyl]urea into a clean, dry vial.

  • Add Solvent: Using a clean Pasteur pipette, add approximately 0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolve: Vortex or sonicate the vial for 1-2 minutes to aid dissolution. Visually inspect for any remaining solid particles.

  • Filter: Pack a small, tight plug of cotton or glass wool into the narrow section of a fresh Pasteur pipette.

  • Transfer: Transfer the solution from the vial through the filter pipette directly into a clean, appropriately rated NMR tube. The final volume in the tube should be at least 4.5 cm deep.[10]

  • Cap and Label: Cap the NMR tube securely and label it clearly near the top.

SOP-02: Conducting a Variable-Temperature (VT) NMR Experiment
  • Prepare Sample: Prepare your sample in a suitable high-boiling point solvent (e.g., DMSO-d₆) in a Class A NMR tube as per SOP-01.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Set Temperature: In the instrument software, set the desired target temperature (e.g., 60 °C). Crucially, confirm this is at least 15°C below the solvent's boiling point (189°C for DMSO).

  • Equilibrate: Allow the system to equilibrate for a minimum of 10 minutes. Monitor the temperature reading in the software to ensure it is stable.

  • Lock and Shim: Perform the standard lock and shim procedures at the elevated temperature. Shims may drift with temperature, so re-shimming is essential.

  • Acquire Data: Run your desired NMR experiments.

  • Cooldown: After acquisition, set the temperature back to the instrument's standard ambient temperature (e.g., 25°C) and allow it to stabilize before removing your sample. This is critical for the next user and for instrument health.

References
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Advent Chembio. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • BioNMR Core at University of Michigan. (2023, April 10). Variable Temperature NMR [Video]. YouTube. [Link]

  • ARMAR Isotopes. (n.d.). High-Purity Chloroform-d for NMR Spectroscopy. ARMAR Isotopes. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroform-D. PubChem. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • ACS Publications. (2016, March 23). Highly Viscous Binary Solvents: DMSO-d6/Glycerol and DMSO-d6/Glycerol-d8 for Polar and Apolar Mixture Analysis by NMR. Analytical Chemistry. [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]

  • Ghodke, S. S., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Weizmann Institute of Science. (n.d.). How to make an NMR sample. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

  • Chen, Y., et al. (2012). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Hindawi. [Link]

  • ResearchGate. (n.d.). Methanol with 66% DMSO cosolvent. [Link]

  • University of Colorado, Boulder. (n.d.). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. [Link]

Sources

Optimization

Minimizing side reactions during bromophenyl urea synthesis

Welcome to the Technical Support Center for Urea Synthesis . This knowledge base is designed for researchers and drug development professionals engineering unsymmetrical bromophenyl ureas.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Urea Synthesis . This knowledge base is designed for researchers and drug development professionals engineering unsymmetrical bromophenyl ureas. Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to eliminate common side reactions such as symmetric urea and biuret formation.

Part 1: Diagnostic FAQ & Troubleshooting

Q: Why is my synthesis yielding high amounts of symmetric 1,3-bis(bromophenyl)urea instead of the desired unsymmetrical product? A: Symmetric urea formation is the most prevalent side reaction when utilizing phosgene equivalents (e.g., triphosgene) to synthesize unsymmetrical ureas. This failure mode occurs via two primary causal pathways:

  • Isocyanate Hydrolysis: If trace water is present in your solvent or atmosphere, it acts as a nucleophile, attacking the intermediate bromophenyl isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates to regenerate the starting bromophenylamine. This amine then attacks an unreacted isocyanate molecule to form the symmetric urea[1][2].

  • Amine Dimerization (Concentration Gradient): If the bromophenylamine is added too rapidly to the triphosgene, the localized concentration of the amine exceeds the available phosgene equivalent. The newly formed isocyanate immediately reacts with the excess unreacted amine[3]. Resolution: Maintain strict anhydrous conditions and execute a slow, dropwise addition of the amine/base solution into the triphosgene solution at 0 °C[3].

Q: How do I prevent biuret byproducts during scale-up? A: Biurets form when the synthesized urea product acts as an N-based nucleophile and attacks excess isocyanate[1]. Because ureas are significantly less nucleophilic than primary amines, this side reaction typically requires elevated temperatures (100–150 °C) or a massive excess of electrophile[1]. Resolution: Avoid heating the reaction mixture above 80 °C during the coupling phase. Ensure precise stoichiometric control (maximum 1.05 equivalents of the isocyanate generator) to prevent prolonged exposure of the urea to excess isocyanates.

Q: Why is my reaction stalling at the carbamoyl chloride intermediate? A: When using triphosgene, the initial reaction with the amine yields a carbamoyl chloride. The elimination of HCl is required to generate the reactive isocyanate[3]. If the reaction stalls, it is due to insufficient base to neutralize the generated HCl, leading to the formation of unreactive amine hydrochlorides[3][4]. Resolution: Utilize at least 2.2 to 3.0 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to drive the equilibrium toward the isocyanate[3][4].

Part 2: Mechanistic Visualization

Understanding the causality of symmetric urea formation is critical for preventing it. The diagram below illustrates the hydrolytic degradation pathway of the isocyanate intermediate.

Pathway of symmetric urea byproduct formation via isocyanate hydrolysis.

Part 3: Reagent Selection & Quantitative Data

Selecting the correct coupling agent dictates the side-reaction profile. The table below summarizes the operational parameters for common urea synthesis reagents.

Coupling AgentEquivalents RequiredOptimal TempPrimary Side ProductMitigation Strategy
Triphosgene (BTC) 0.35 - 0.40 eq0 °C to RTSymmetric UreaInverse dropwise addition; strict anhydrous environment[3].
CDI (Carbonyldiimidazole) 1.0 - 1.2 eqRT to 60 °CUnreacted AmineRequires activation of the intermediate imidazole-carboxamide with MeI or prolonged heating.
Phenyl Chloroformate 1.0 - 1.1 eq0 °C to RTCarbamateUse highly nucleophilic secondary amines to displace the phenoxy leaving group.

Part 4: Self-Validating Experimental Protocol

This protocol describes the synthesis of an unsymmetrical bromophenyl urea using triphosgene. It is designed as a self-validating system , meaning built-in checkpoints ensure the reaction is proceeding correctly before advancing to the next step.

Optimized step-by-step workflow for triphosgene-mediated urea synthesis.

Methodology: Synthesis of 1-(4-Bromophenyl)-3-phenylurea

1. System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Purge the system with inert gas (N2 or Argon) for 15 minutes. 2. Electrophile Setup: Dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM). Cool the solution strictly to 0 °C using an ice bath[3]. 3. Inverse Addition (Critical Step): In a separate dry flask, prepare a solution of 4-bromoaniline (1.0 eq) and triethylamine (TEA, 2.2 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene over 1 to 2 hours[3].

  • Causality: Slow addition ensures triphosgene is always in excess relative to the amine, preventing the newly formed isocyanate from reacting with unreacted bromoaniline to form symmetric urea[3]. 4. Validation Checkpoint 1 (Isocyanate Confirmation): Allow the mixture to warm to room temperature. Extract a 10 µL aliquot, quench in methanol, and run a TLC (Hexane:EtOAc). The complete disappearance of the 4-bromoaniline spot confirms successful conversion to the isocyanate/carbamoyl chloride intermediate. 5. Urea Coupling: Re-cool the reaction to 0 °C. Add the secondary amine (e.g., aniline, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours. 6. Validation Checkpoint 2 (Precipitation): Bromophenyl ureas are highly insoluble in DCM. The formation of a thick, white homogenous slurry is a positive visual indicator of successful urea formation[3]. Ensure mechanical stirring is sufficient to prevent the slurry from seizing[3]. 7. Quench and Isolation: Quench the reaction by slowly adding 1M HCl to neutralize unreacted amines and base[3]. Filter the precipitated product directly, or separate the organic layer, wash sequentially with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[3]. Purify via recrystallization from ethanol[3].

References

  • Technical Support Center: Scaling Up the Synthesis of 1,1-Bis(2-bromophenyl)urea, Benchchem,
  • Polyurea Aerogels: Synthesis, Material Properties, and Applic
  • Towards Responsive Squaramides: Anion Recognition, Sensing, and Transport, Maynooth University Research Archive Library,
  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Stability of N-[1-(4-bromophenyl)ethyl]urea

Welcome to the technical support center for N-[1-(4-bromophenyl)ethyl]urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[1-(4-bromophenyl)ethyl]urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the storage and handling temperature to ensure the stability of this compound. Here, you will find scientifically grounded answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols for comprehensive stability assessment.

Introduction to Stability of Urea Derivatives

Urea derivatives are a critical class of compounds in medicinal chemistry. Their stability is a key determinant of their therapeutic efficacy and shelf-life.[1] The thermal stability of urea derivatives can be influenced by their molecular structure, with aromatic urea derivatives generally exhibiting higher thermal stability compared to their aliphatic counterparts.[1] However, understanding the specific temperature tolerance of a novel compound like N-[1-(4-bromophenyl)ethyl]urea requires empirical investigation. This guide provides the framework for such an investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the thermal stability of N-[1-(4-bromophenyl)ethyl]urea?

A1: The primary concern is thermal decomposition, where the molecule breaks down into smaller, inactive, or potentially toxic impurities. For urea derivatives, a common thermal decomposition pathway involves the formation of an isocyanate and an amine.[2] Elevated temperatures can accelerate this degradation, compromising the purity and potency of the compound.

Q2: I don't have a reported melting or decomposition temperature for N-[1-(4-bromophenyl)ethyl]urea. Where should I start my stability assessment?

A2: For a novel compound, a good starting point is to perform a preliminary thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4][5] These methods provide initial insights into the melting point and decomposition temperature, which are crucial for defining a safe temperature range for handling and storage. For the related compound, N-(4-bromophenyl)urea, the melting point is reported to be in the range of 225-227 °C.[6][7][8] This suggests that N-[1-(4-bromophenyl)ethyl]urea is also likely a solid with a relatively high melting point.

Q3: What are the recommended storage conditions for N-[1-(4-bromophenyl)ethyl]urea in the absence of stability data?

A3: As a precautionary measure, until specific stability data is available, it is recommended to store N-[1-(4-bromophenyl)ethyl]urea in a cool, dry, and dark environment. A standard laboratory freezer at -20°C is a suitable starting point for long-term storage of a solid sample. For short-term storage and handling, refrigeration at 2-8°C is advisable.

Q4: How can I quantitatively measure the stability of N-[1-(4-bromophenyl)ethyl]urea at different temperatures?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the parent compound and its degradation products over time at various temperatures.[9][10] This involves developing an HPLC method that can separate the active pharmaceutical ingredient (API) from any potential degradants.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after short-term storage at room temperature. The compound may be degrading at ambient temperature.Immediately store the compound at a lower temperature (e.g., 2-8°C or -20°C) and re-analyze. Perform a forced degradation study to identify potential degradation products.[11][13][14]
TGA shows mass loss at a temperature below the melting point observed in DSC. This could indicate the loss of residual solvent or moisture, or the onset of decomposition before melting.Correlate the TGA data with the DSC thermogram. An endothermic event in the DSC at the same temperature as the mass loss in TGA can confirm the loss of volatiles. If no thermal event is seen, it is likely slow decomposition.
Difficulty in developing a stability-indicating HPLC method. Co-elution of the parent compound with degradation products.Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions, and gradients. Using a photodiode array (PDA) detector can help in assessing peak purity.
Inconsistent stability results between batches. Variability in the purity of the initial material or differences in handling procedures.Ensure consistent quality of the starting material. Standardize all handling and storage procedures across all experiments and batches.

Experimental Protocols

Protocol 1: Preliminary Thermal Analysis using DSC and TGA

Objective: To determine the melting point and decomposition temperature of N-[1-(4-bromophenyl)ethyl]urea.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected melting point (e.g., 250 °C).[15]

    • Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak.[16][17]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) from ambient temperature to a high temperature (e.g., 500 °C).[18]

    • Continuously monitor and record the sample's mass as a function of temperature. The onset of mass loss indicates decomposition.[3][19]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.[12][20]

Methodology:

Expose solutions of N-[1-(4-bromophenyl)ethyl]urea to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

  • Thermal Stress (Solution): Heat a solution of the compound at 60°C for 48 hours.

Analyze the stressed samples by HPLC to identify and separate degradation products from the parent compound.

Protocol 3: Isothermal Stability Study using HPLC

Objective: To determine the degradation kinetics and establish a recommended storage temperature.

Methodology:

  • Prepare multiple aliquots of N-[1-(4-bromophenyl)ethyl]urea in a suitable solvent.

  • Store the aliquots at a minimum of three different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each temperature condition.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining N-[1-(4-bromophenyl)ethyl]urea.

  • Plot the concentration of the parent compound versus time for each temperature and determine the degradation rate.

Data Presentation

Table 1: Hypothetical Thermal Analysis Data for N-[1-(4-bromophenyl)ethyl]urea

Analytical TechniqueParameterResult
DSCOnset of Melting~180 °C
DSCPeak Melting Point~185 °C
TGAOnset of Decomposition~200 °C
TGA5% Mass Loss~210 °C

Table 2: Hypothetical Isothermal Stability Data (Percent of Initial Concentration Remaining)

Time (Weeks)4°C25°C40°C
0100%100%100%
199.8%98.5%95.2%
299.6%97.1%90.8%
499.2%94.3%82.1%
898.5%89.0%68.5%
1297.8%84.2%55.3%

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stability Study A Compound Synthesis & Purification B DSC Analysis (Melting Point) A->B C TGA Analysis (Decomposition Temp) A->C D Forced Degradation (Acid, Base, Oxidative, Thermal) B->D C->D E HPLC Method Development D->E F Method Validation (Specificity, Linearity, Accuracy) E->F G Isothermal Stability Study (Multiple Temperatures) F->G H HPLC Analysis (Time Points) G->H I Data Analysis & Shelf-life Estimation H->I

Caption: Workflow for Determining Optimal Temperature Stability.

Degradation_Pathway Parent N-[1-(4-bromophenyl)ethyl]urea Heat Heat / Δ Parent->Heat Deg1 4-bromophenyl isocyanate Heat->Deg1 Deg2 1-phenylethanamine Heat->Deg2 Further Further Degradation Products Deg1->Further Deg2->Further

Caption: Hypothetical Thermal Degradation Pathway.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Bhatia, N., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 14-22. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

  • Lab Manager. (2026, January 20). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • TGA Thermal Gravity Analysis. (n.d.). Accurate Material Thermal Stability Test. Retrieved from [Link]

  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Labcompare. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • LCGC International. (2020, November 12). Determination of Urea and Allantoin in Cosmetics. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved from [Link]

  • Journal of Pharmacy Research. (2012, April 21). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • Sky Bear Technical Standards. (2017, February 23). ISO 19746:2017 Determination of urea content in urea-based fertilizers by high performance liquid chromatography (HPLC). Retrieved from [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Czech Journal of Animal Science. (n.d.). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]

  • ChemBK. (2024, April 9). Urea, (4-bromophenyl)-. Retrieved from [Link]

  • Carl ROTH. (n.d.). (4-Bromophenyl)urea. Retrieved from [Link]

  • Chinese Physics B. (n.d.). Characteristics of urea under high pressure and high temperature. Retrieved from [Link]

  • The AAPS Journal. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2022, September 15). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]

  • Journal of Analytical and Applied Pyrolysis. (n.d.). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Retrieved from [Link]

  • US EPA. (n.d.). N-(4-Bromophenyl)urea - Hazard. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Retrieved from [Link]

  • Journal of Thermal Analysis and Calorimetry. (2019, July 8). Thermodynamics and reaction mechanism of urea decomposition. Retrieved from [Link]

Sources

Optimization

Removing unreacted amines from N-[1-(4-bromophenyl)ethyl]urea product

Welcome to the Technical Support Center for Organic Synthesis and Purification. This knowledge base is designed for researchers and drug development professionals troubleshooting the isolation of N-[1-(4-bromophenyl)ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. This knowledge base is designed for researchers and drug development professionals troubleshooting the isolation of N-[1-(4-bromophenyl)ethyl]urea .

Below, you will find mechanistic diagnostics, self-validating protocols, and decision-making frameworks to successfully remove the persistent unreacted precursor, 1-(4-bromophenyl)ethylamine , from your final product.

Part 1: Mechanistic Diagnostics (FAQ)

Q: Why does 1-(4-bromophenyl)ethylamine persist in the organic phase even after a standard aqueous workup? A: The persistence of this specific primary amine is driven by the lipophilicity of the 4-bromophenyl group. The heavy bromine atom significantly increases the partition coefficient ( logP ) of the molecule. During a standard aqueous wash, if the aqueous phase is not strictly maintained at a pH < 2, the amine will not fully protonate into its water-soluble ammonium salt. Instead, it establishes an equilibrium where a significant fraction remains unprotonated and highly soluble in organic solvents (e.g., ethyl acetate or dichloromethane).

Q: How can I definitively verify the absence of the unreacted amine without running a full NMR spectrum? A: You can utilize the Ninhydrin assay (often referred to as the qualitative Kaiser test) as a rapid, self-validating checkpoint[1]. Primary amines, such as 1-(4-bromophenyl)ethylamine, react with ninhydrin upon heating to form Ruhemann's purple (a deep blue/violet color). Because the target urea product lacks a free, nucleophilic primary amine, it will not react. A blue-free spot on a TLC plate confirms the complete scavenging of the unreacted amine[1].

Part 2: Troubleshooting Workflows

Scenario A: The mixture forms stubborn emulsions during liquid-liquid extraction.

Q: My product forms a thick emulsion during the acidic aqueous wash. How do I remove the amine without using a biphasic extraction? A: When dealing with bulky, brominated compounds that reduce interfacial tension and cause emulsions, you should pivot to Solid-Phase Scavenging using a Polymer-Supported Isocyanate (PS-NCO) resin.

Causality: PS-NCO is an electrophilic resin that covalently captures nucleophilic primary amines, converting them into resin-bound ureas[2]. Because the target N-[1-(4-bromophenyl)ethyl]urea is already a stable urea and lacks nucleophilicity, it remains in solution[3]. This heterogeneous (solid/liquid) approach completely bypasses aqueous workups and emulsion risks.

Self-Validating Protocol: Polymer-Supported Scavenging

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (calculate equivalents based on the manufacturer's resin loading capacity, typically 1.1–1.5 mmol/g)[2].

  • Agitation: Shake or stir the suspension gently at room temperature for 2 hours. Note: Avoid magnetic stir bars at high speeds, as they can mechanically sheer the polymer beads and clog filters.

  • Validation Checkpoint: Extract a 10 µL micro-aliquot of the liquid phase. Spot it onto a silica TLC plate, spray with Ninhydrin stain, and heat.

    • If blue/purple: The amine is still present. Add 0.5 eq of additional resin and stir for 1 hour.

    • If colorless/yellow: The amine is fully scavenged. Proceed to step 5.

  • Isolation: Filter the suspension through a sintered glass frit to remove the resin. Wash the resin bed with 2 column volumes of DCM. Concentrate the filtrate in vacuo to yield the pure urea.

Scenario B: Scaling up the synthesis using standard glassware.

Q: I am scaling up the reaction and prefer liquid-liquid extraction for cost efficiency. How do I optimize the acid wash to ensure complete amine removal? A: You must force the partition equilibrium entirely into the aqueous phase by controlling the pH and increasing the ionic strength of the aqueous layer to prevent emulsions.

Self-Validating Protocol: Optimized Biphasic Extraction

  • Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidification: Add an equal volume of 1M HCl or 10% aqueous Citric Acid.

  • Validation Checkpoint 1 (pH Control): Shake the separatory funnel, let the layers separate, and test the pH of the aqueous layer using indicator paper.

    • Causality: The basic amine will buffer the acid. If the pH is > 2, the amine is not fully protonated. Add additional concentrated acid dropwise until the aqueous layer strictly reads pH < 2.

  • Emulsion Breaking: If an emulsion forms, add saturated aqueous NaCl (brine) to the funnel. The high ionic strength increases the density of the aqueous phase and forces the organic layer to separate.

  • Validation Checkpoint 2 (Amine Clearance): Before discarding the aqueous layer or drying the organic layer, spot the organic layer on a TLC plate and stain with Ninhydrin. If negative, proceed.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 3: Quantitative Data Comparison

To assist in selecting the most appropriate purification strategy for your specific scale and budget, consult the quantitative summary below:

Purification ParameterAqueous Acid Wash (1M HCl)Polymer-Supported Isocyanate (PS-NCO)
Primary Mechanism Protonation & Phase PartitioningCovalent Scavenging (Resin-bound urea)
Optimal Equivalents 3.0 - 5.0 eq (Volume basis)2.5 - 3.0 eq (Resin loading basis)
Processing Time 15 - 30 minutes2 - 4 hours
Emulsion Risk High (Due to bromophenyl lipophilicity)None (Heterogeneous solid/liquid system)
Cost per Batch Low (Bulk commodity acids)High (Specialty functionalized polymers)
Product Recovery 85 - 90% (Minor loss to aqueous phase)>95% (Minimal mechanical loss)

Part 4: Visual Workflow & Decision Matrix

Use the following logical relationship diagram to determine the optimal purification path for your crude reaction mixture.

Purification Start Crude Mixture (Urea + 1-(4-bromophenyl)ethylamine) Decision Is the mixture prone to aqueous emulsions? Start->Decision SolidPhase Solid-Phase Scavenging (PS-Isocyanate) Decision->SolidPhase Yes LiquidPhase Liquid-Liquid Extraction (1M HCl Wash) Decision->LiquidPhase No AddResin Add PS-NCO Resin (3 eq, 2h, RT) SolidPhase->AddResin AddAcid Wash with 1M HCl (Check aq. pH < 2) LiquidPhase->AddAcid Filter Filter & Evaporate AddResin->Filter Test Ninhydrin Spot Test (Organic Layer) Filter->Test PhaseSep Separate Organic Phase AddAcid->PhaseSep PhaseSep->Test Test->AddResin Positive (Blue) Pure Pure N-[1-(4-bromophenyl)ethyl]urea Test->Pure Negative (No Blue)

Fig 1: Decision matrix for the purification of N-[1-(4-bromophenyl)ethyl]urea from excess amine.

References

  • Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (JACS), 1999, 121 (14), 3262-3264. URL:[Link]

  • Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products Source: Accounts of Chemical Research, 1999, 32 (1), 18-26. URL:[Link]

  • Diffusion-Ordered NMR Spectroscopy in the Structural Characterization of Functionalized Carbon Nanotubes (Reference for Ninhydrin/Kaiser Assay Validation) Source: Journal of the American Chemical Society (JACS), 2009, 131 (24), 8527-8534. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of N-[1-(4-bromophenyl)ethyl]urea

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chiral resolution of N-[1-(4-bromophenyl)ethyl]urea. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of N-[1-(4-bromophenyl)ethyl]urea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the enantiomeric separation of this compound.

The core of this resolution process targets the chiral precursor, 1-(4-bromophenyl)ethylamine, which is then used to synthesize the enantiomerically pure urea derivative. The most robust and scalable method for this separation is classical resolution via diastereomeric salt formation.[1] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, creating a pair of diastereomeric salts.[2] Because diastereomers possess different physicochemical properties, most notably solubility, they can be separated by fractional crystallization.[3][4][5]

Core Principle: Diastereomeric Salt Resolution

The fundamental logic of this classical resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.

cluster_start Racemic Mixture cluster_reaction Diastereomer Formation cluster_separation Separation & Liberation racemate Racemic N-[1-(4-bromophenyl)ethyl]urea (R- and S-enantiomers) (or its amine precursor) reagent + Enantiopure Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) racemate->reagent React with salts Mixture of Diastereomeric Salts ((S)-Amine·(R,R)-Acid) + ((R)-Amine·(R,R)-Acid) (Different Solubilities) reagent->salts separation Fractional Crystallization salts->separation less_soluble Less Soluble Diastereomeric Salt separation->less_soluble Isolate Crystals more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble Collect Filtrate liberation1 Liberation (Base Treatment) less_soluble->liberation1 enantiomer Enantiomerically Pure (S)-Amine liberation1->enantiomer

Caption: Logical relationship in diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution via diastereomeric salt formation?

This classical resolution method relies on reacting a racemic mixture (containing two enantiomers) with a single, pure enantiomer of another chiral compound, known as the resolving agent.[2] This acid-base reaction converts the pair of enantiomers into a pair of diastereomers.[3] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct properties, including different solubilities, melting points, and spectroscopic characteristics.[4][6] This difference in solubility is exploited to separate them, typically through fractional crystallization.[5]

Q2: How do I select the most suitable chiral resolving agent?

The choice of a resolving agent is the most critical parameter and is often determined empirically.[1] For resolving a basic amine like 1-(4-bromophenyl)ethylamine, chiral acids are used.[7][8] The ideal agent should form a well-defined, crystalline salt with the amine and exhibit a significant solubility difference between the two resulting diastereomers in a common solvent.[9]

Resolving Agent Type Key Advantages & Considerations
L-(+)-Tartaric Acid Dicarboxylic AcidReadily available, inexpensive, widely documented. Forms salts with two equivalents of amine.[3]
(S)-(-)-Mandelic Acid α-Hydroxy AcidOften provides high enantiomeric excess in a single crystallization.[3]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, effective for weakly basic amines. Often highly crystalline salts.[2][3]
Di-p-toluoyl-D-tartaric acid Tartaric Acid DerivativeBulky aromatic groups can enhance chiral recognition and improve crystallization properties.

Q3: What is the strategy for choosing an appropriate solvent system?

Solvent selection is as crucial as the choice of resolving agent. The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow for the selective crystallization of only the less soluble diastereomer upon cooling.[10] A systematic screening process is the most effective approach.

  • Start with common solvents : Alcohols (Methanol, Ethanol, Isopropanol) and ketones (Acetone) are excellent starting points as they facilitate salt formation and have a wide range of solvating power.

  • Consider solvent mixtures : If a single solvent is not ideal, mixtures (e.g., Ethanol/Water, Acetone/Heptane) can be used to fine-tune the solubility.

  • "Oiling out" vs. Crystallization : An undesirable outcome is "oiling out," where the salt separates as a liquid phase. This indicates the solubility is too high. The remedy is to switch to a less polar solvent or use a solvent/anti-solvent combination.[11]

Q4: Which analytical techniques are best for determining the enantiomeric excess (% ee) of the final product?

Determining the enantiomeric purity is essential to validate the success of the resolution.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for accurately quantifying enantiomers.[12][13] The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14] Polysaccharide-based columns are often effective for aromatic amines and their derivatives.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[13][17] A CDA, like Mosher's acid, reacts with the enantiomers to form diastereomers which will have distinct, quantifiable signals in the NMR spectrum.[18] A CSA forms transient diastereomeric complexes, causing a chemical shift separation between the signals of the two enantiomers.[13]

Troubleshooting Guide

Issue 1: No crystals are forming, or the product "oils out" as a liquid.

  • Probable Cause 1: Incorrect Solvent Choice. The diastereomeric salt may be too soluble in the chosen solvent, preventing the supersaturation needed for crystallization.

    • Solution: Conduct a systematic solvent screen.[10] If the salt is too soluble, switch to a less polar solvent. If it is poorly soluble even when hot, try a more polar solvent. An "anti-solvent" (a solvent in which the salt is insoluble) can be slowly added to a solution of the salt to induce precipitation.

  • Probable Cause 2: Solution is Not Saturated. Too much solvent may have been used, preventing the concentration from reaching the point of crystallization.

    • Solution: Carefully evaporate a portion of the solvent under reduced pressure and allow the concentrated solution to cool again.[11]

  • Probable Cause 3: Rapid Cooling. Cooling the solution too quickly can favor oiling out over the formation of an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Vigorous stirring during cooling can sometimes prevent oiling.[11] Seeding the solution with a tiny crystal of the desired product can promote crystallization.[6]

Issue 2: The yield of the crystallized diastereomeric salt is very low.

  • Probable Cause 1: High Solubility. The desired diastereomer may still be significantly soluble in the mother liquor, even at low temperatures.

    • Solution: Increase the crystallization time or lower the final temperature (e.g., from 4°C to -20°C, if the solvent allows).[10] Alternatively, re-screen for a solvent system where the desired salt has lower solubility.

  • Probable Cause 2: Suboptimal Stoichiometry. The ratio of the racemic amine to the resolving agent may not be optimal.

    • Solution: While a 1:1 or 2:1 molar ratio (amine:dibasic acid) is a common starting point, varying this can impact yield. Experiment with ratios from 0.5 to 1.0 equivalents of the resolving agent.[6]

Issue 3: The isolated salt has low diastereomeric/enantiomeric purity.

  • Probable Cause 1: Co-precipitation. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to the crystallization of both.

    • Solution: Employ a slower, more controlled cooling profile to maximize the selectivity of crystallization.[10] Screening for a different solvent or resolving agent is often the most effective solution.

  • Probable Cause 2: Insufficient Purification. A single crystallization is often not enough to achieve high purity (>99% ee).

    • Solution: Recrystallize the isolated salt.[10] Dissolve the filtered crystals in a minimum amount of the hot crystallization solvent and repeat the cooling and filtration process. The purity of the salt should be checked after each recrystallization step until the desired diastereomeric excess is achieved.

Issue 4: Difficulty liberating the pure enantiomer from the purified salt.

  • Probable Cause 1: Incomplete Salt Dissociation. The pH may not be sufficiently high (or low) to fully break the acid-base salt linkage.

    • Solution: After suspending the salt in a biphasic system (e.g., water and ethyl acetate), add a strong base (like 2M NaOH) and stir vigorously. Check the pH of the aqueous layer to ensure it is strongly basic (pH > 12) to fully deprotonate the amine.[10]

  • Probable Cause 2: Inefficient Extraction. The desired enantiomer may have some solubility in the aqueous layer, leading to loss of product.

    • Solution: Perform multiple extractions (e.g., 3x) of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers to maximize recovery.

Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines a general procedure for the resolution of racemic 1-(4-bromophenyl)ethylamine using L-(+)-tartaric acid.

  • Dissolution and Salt Formation:

    • In a suitable flask, dissolve racemic 1-(4-bromophenyl)ethylamine (1.0 eq.) in methanol at an elevated temperature (e.g., 50-60°C) to ensure complete dissolution.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq., as it is a diacid) in a minimum amount of hot methanol.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To maximize the yield, place the flask in a refrigerator (4°C) for several hours or overnight.[10]

  • Isolation and Washing:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.[6]

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Determine the diastereomeric purity. This can be done directly by NMR or by liberating the amine from a small sample and analyzing its enantiomeric excess (% ee) by chiral HPLC.

  • Recrystallization (if necessary):

    • If the diastereomeric purity is insufficient, dissolve the crystals in a minimum amount of hot methanol and repeat steps 2-4.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Salt Dissociation:

    • Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate (or another suitable organic solvent) in a separatory funnel.[10]

    • Add 2M sodium hydroxide (NaOH) solution portion-wise with vigorous shaking until the aqueous layer is strongly basic (pH > 12). All solids should dissolve.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with fresh portions of ethyl acetate.

  • Washing and Drying:

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[6]

  • Isolation:

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified, enantiomerically enriched 1-(4-bromophenyl)ethylamine.

  • Final Product Synthesis:

    • The enantiopure amine can now be reacted with a suitable reagent (e.g., an isocyanate or carbamoyl chloride) to form the final target molecule, N-[1-(4-bromophenyl)ethyl]urea, with high enantiomeric purity.[19]

Experimental Workflow Visualization

start 1. Dissolve Racemic Amine & Chiral Acid in Hot Solvent cool 2. Cool Solution Slowly to Induce Crystallization start->cool filtrate 3. Filter to Isolate Diastereomeric Salt Crystals cool->filtrate mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtrate->mother_liquor analyze_salt 4. Analyze Salt Purity (NMR or test liberation + Chiral HPLC) filtrate->analyze_salt purity_ok Purity > Target %de? analyze_salt->purity_ok recrystallize Recrystallize Salt from Hot Solvent purity_ok->recrystallize No liberate 5. Liberate Free Amine (Add Base, e.g., NaOH) purity_ok->liberate Yes recrystallize->cool extract 6. Extract Amine into Organic Solvent liberate->extract dry 7. Dry & Evaporate Solvent extract->dry final_amine 8. Isolated Enantiopure Amine dry->final_amine analyze_final 9. Confirm Final %ee (Chiral HPLC) final_amine->analyze_final end Proceed to Urea Synthesis analyze_final->end

Caption: Detailed experimental workflow for chiral resolution.

References
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Amines: Featuring Di-2-thienylglycolic Acid.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Lee, T. et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Bosits, M. H. et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. DOI:10.1039/D2CE01490D. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Sanchez, C. et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Borzuya University. (2017). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for N-[1-(4-bromophenyl)ethyl]urea Production

Welcome to the Technical Support Center. As you transition from discovery-scale synthesis to multi-kilogram production of N-[1-(4-bromophenyl)ethyl]urea, the primary bottlenecks shift from simple conversion to controllin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As you transition from discovery-scale synthesis to multi-kilogram production of N-[1-(4-bromophenyl)ethyl]urea, the primary bottlenecks shift from simple conversion to controlling exotherms, maintaining stereochemical integrity, and minimizing symmetrical urea by-products. This guide provides field-proven troubleshooting strategies and a self-validating aqueous protocol to ensure robust, high-yield production.

Visualizing the Scalable Workflow

To bypass the hazards of phosgene and the moisture sensitivity of carbonyldiimidazole (CDI), our recommended scale-up route utilizes an aqueous potassium cyanate (KOCN) protocol[1].

Workflow A 1-(4-bromophenyl)ethylamine (Starting Material) C Amine Hydrochloride Solution (pH 4.0 - 5.0) A->C B 1N HCl (aq) Solubilization & pH Control B->C E Nucleophilic Addition (40°C, 4-6 hrs) C->E D Potassium Cyanate (KOCN) Portion-wise Addition D->E Generates HNCO in situ F Crystallization & Filtration (Cool to 5°C) E->F Product Precipitates G Pure N-[1-(4-bromophenyl)ethyl]urea (>92% Yield) F->G

Workflow for the scalable aqueous synthesis of N-[1-(4-bromophenyl)ethyl]urea.

Troubleshooting & FAQs

Q1: Why are we observing high levels of symmetrical 1,3-bis(1-(4-bromophenyl)ethyl)urea during scale-up? Cause: When using traditional reagents like phosgene, triphosgene, or CDI, the intermediate isocyanate can rapidly react with unreacted starting amine rather than ammonia/water, forming the symmetrical di-substituted urea[2]. Solution: Transition to the aqueous KOCN protocol. By generating cyanic acid (HNCO) in situ at a strictly controlled pH (4.0–5.0), the protonated amine reacts exclusively with HNCO to form the mono-substituted urea, completely bypassing the symmetrical by-product pathway[1].

Q2: How do we prevent racemization of chiral (R)- or (S)-1-(4-bromophenyl)ethylamine during the reaction? Cause: 1-(4-bromophenyl)ethylamine contains a sensitive benzylic stereocenter[3]. Harsh basic conditions or high temperatures (often required for transamidation or CDI activation) can deprotonate the benzylic proton, leading to epimerization. Solution: The aqueous KOCN method operates at mildly warm temperatures (40 °C) under slightly acidic conditions (HCl)[1]. This environment is chemically orthogonal to deprotonation-induced racemization, preserving the stereocenter (>99.5% ee).

Q3: The product precipitates as a sticky mass instead of a filterable solid. How can we improve the physical form for large-scale filtration? Cause: Rapid precipitation at high concentrations traps water and impurities, leading to "oiling out" or the formation of amorphous agglomerates. Solution: Implement controlled crystallization. Seed the reaction mixture at the onset of turbidity. Maintain the temperature at 40 °C during the entire KOCN addition phase, then cool slowly to 5 °C at a rate of 0.5 °C/min. This yields highly crystalline N-[1-(4-bromophenyl)ethyl]urea that filters rapidly and avoids the need for column chromatography[1].

Troubleshooting Issue Issue: High Symmetrical Urea By-product Check Check Reagent & pH Issue->Check Path1 Using Phosgene/CDI Check->Path1 Path2 Using KOCN (pH > 6) Check->Path2 Path3 Using KOCN (pH 4-5) Check->Path3 Sol1 Switch to Aqueous KOCN Path1->Sol1 Sol2 Add 1N HCl to maintain acidity Path2->Sol2 Optimal Optimal Condition: Mono-urea Formation Path3->Optimal Sol1->Optimal Sol2->Optimal

Diagnostic logic tree for resolving symmetrical urea by-product formation during scale-up.

Validated Step-by-Step Methodology

This self-validating protocol utilizes in-process controls to ensure the reaction remains on track, eliminating downstream purification failures.

Protocol: Scalable Aqueous Synthesis of N-[1-(4-bromophenyl)ethyl]urea

  • Preparation: In a jacketed reactor equipped with an overhead stirrer, suspend 1-(4-bromophenyl)ethylamine (1.0 equiv, e.g., 100 mmol) in deionized water (10 volumes).

  • Acidification (Critical Control Point): Slowly add 1 N HCl (1.1 equiv) while maintaining the internal temperature below 25 °C.

    • Causality: Protonation solubilizes the amine into its hydrochloride salt and establishes the acidic environment required for in situ cyanic acid generation[1].

    • Validation: Verify the pH is between 4.0 and 5.0 using a calibrated pH probe. If pH > 5.0, add additional 1 N HCl dropwise.

  • Reagent Addition: Add Potassium Cyanate (KOCN, 2.2 equiv) in 5 equal portions over 30 minutes.

    • Causality: Gradual addition prevents excessive exotherms and controls the release rate of HNCO gas, ensuring it reacts with the amine rather than hydrolyzing[1].

  • Reaction: Heat the mixture to 40 °C and stir for 4–6 hours.

    • Validation: Monitor conversion via HPLC (aliquot quenched in acetonitrile). Proceed to the next step only when starting amine is <1%.

  • Isolation: Cool the reactor to 5 °C at a controlled rate of 0.5 °C/min. Filter the precipitated white solid through a sintered glass funnel. Wash the filter cake with ice-cold water (3 x 2 volumes).

    • Causality: Cold water washes remove highly soluble KCl by-products and any unreacted KOCN without dissolving the target urea.

  • Drying: Vacuum dry the solid at 45 °C until the moisture content (via Karl Fischer titration) is <0.5%.

Quantitative Data Comparison

The following table summarizes the performance metrics of various synthesis routes during a 100g scale-up campaign. The aqueous KOCN method demonstrates superior scalability and safety profiles.

MetricPhosgene / TriphosgeneCDI MethodAqueous KOCN (Recommended)
Yield of Target Urea 65 - 75%70 - 80%> 92%
Symmetrical Urea By-product 15 - 25%10 - 20%< 1%
Stereochemical Purity (ee) 95% (slight racemization)98%> 99.5%
E-Factor (Waste Generation) High (>50)Medium (~30)Low (<10)
Scalability / Safety Poor (Highly Toxic)Moderate (Moisture Sensitive)Excellent (Aqueous, Mild)

References

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea Arabian Journal of Chemistry[Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water RSC Advances[Link]

  • 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 PubChem[Link]

Sources

Reference Data & Comparative Studies

Comparative

Mass spectrometry fragmentation patterns of bromophenyl ureas

Title: Comparative Mass Spectrometry Workflows for the Structural Characterization of Bromophenyl Ureas Introduction Bromophenyl ureas represent a critical structural motif in both agrochemical development (e.g., herbici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Workflows for the Structural Characterization of Bromophenyl Ureas

Introduction Bromophenyl ureas represent a critical structural motif in both agrochemical development (e.g., herbicides) and medicinal chemistry (e.g., kinase inhibitors). Accurate structural characterization of these compounds relies heavily on mass spectrometry (MS). However, the thermolabile nature of the urea linkage presents distinct analytical challenges. As a Senior Application Scientist, I frequently observe laboratories struggling with signal degradation and ambiguous fragmentation when utilizing legacy gas chromatography (GC) platforms. This guide objectively compares Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), providing a mechanistic deep-dive into the fragmentation patterns of bromophenyl ureas and establishing a self-validating experimental protocol.

Mechanistic Principles of Bromophenyl Urea Fragmentation The defining characteristic of bromophenyl ureas in mass spectrometry is the presence of the bromine atom, which exists in nature as two stable isotopes: Br and Br in a nearly 1:1 ratio. This creates a highly diagnostic doublet separated by 2 m/z units in both the precursor molecular ion and any bromine-retaining product ions (1)[1].

During Collision-Induced Dissociation (CID) in an LC-ESI-MS/MS workflow, the protonated molecular ion [M+H]+ typically undergoes cleavage at the central urea bonds (2)[2]. The fragmentation pathway is governed by the relative proton affinities of the resulting fragments:

  • Pathway A (Amine Formation): Cleavage of the C-N bond yields a bromoanilinium ion ( [Ar−NH3​]+ ) and a neutral isocyanate loss.

  • Pathway B (Isocyanate Formation): Alternative C-N cleavage yields a bromophenyl isocyanate ion ( [Ar−N=C=O+H]+ ) and a neutral amine loss.

Because the bromine atom is retained on the aromatic ring in these primary fragments, the 1:1 isotopic doublet acts as an internal validation mechanism, confirming that the fragment originated from the brominated precursor.

G M Protonated Bromophenyl Urea [M+H]+ (79Br/81Br Doublet) PathA Pathway A: C-N Cleavage (Charge on Aniline) M->PathA PathB Pathway B: C-N Cleavage (Charge on Isocyanate) M->PathB FragA Bromoanilinium Ion [Ar-NH3]+ (Retains Br Doublet) PathA->FragA LossA Neutral Loss: Isocyanate PathA->LossA FragB Bromophenyl Isocyanate Ion [Ar-N=C=O+H]+ (Retains Br Doublet) PathB->FragB LossB Neutral Loss: Amine PathB->LossB

Gas-phase CID fragmentation pathways of protonated bromophenyl ureas.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS The choice of analytical platform fundamentally dictates the integrity of the data. Phenylurea compounds are notoriously subject to thermal decomposition in standard GC inlets (3)[3]. When subjected to the high temperatures (typically >250°C) required for GC vaporization, bromophenyl ureas undergo quantitative dry fragmentation into their constituent bromoanilines and isocyanates before they even reach the mass analyzer (4)[4].

While this thermal degradation can be exploited for highly specific applications like compound-specific isotope analysis (4)[4], it is highly detrimental for intact structural characterization. LC-ESI-MS/MS, utilizing soft ionization techniques, preserves the intact [M+H]+ ion, allowing for controlled, predictable CID fragmentation mapping (3)[3].

Workflow Sample Bromophenyl Urea Extract LC LC-ESI-MS/MS (Soft Ionization) Sample->LC GC GC-EI-MS (Thermal Vaporization) Sample->GC LC_Result Intact [M+H]+ Controlled CID LC->LC_Result GC_Result Thermal Degradation (Anilines/Isocyanates) GC->GC_Result

Analytical platform comparison for mass spectrometric characterization of ureas.

Quantitative Performance Comparison The table below summarizes the performance metrics of both platforms when analyzing a model compound, 1-(4-bromophenyl)-3-methylurea.

Analytical ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Method Electrospray Ionization (ESI+)Electron Ionization (EI, 70 eV)
Primary Precursor Ion [M+H]+ (Intact, m/z 229/231)Thermal breakdown products only
Dominant Detected Ions m/z 172/174 (Bromoanilinium)m/z 171/173 (Bromoaniline radical cation)
Structural Fidelity High (Precursor-to-product mapping)Low (Inlet degradation mimics EI fragments)
Instrument LOD < 10 pg on-column~1 ng on-column
Optimal Application Trace quantification, metabolite IDSpecific isotope ratio analysis (IRMS)

Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis To ensure rigorous, reproducible analysis of bromophenyl ureas, the following protocol incorporates mechanistic causality into every step, ensuring the system validates its own results.

Step 1: Sample Preparation & Matrix Mitigation

  • Action: Dissolve the bromophenyl urea standard in LC-MS grade Methanol or DMSO to a primary stock of 1 mg/mL (2)[2]. Dilute to a 100 ng/mL working solution in 95% Mobile Phase A (0.1% Formic Acid in Water) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Matching the sample diluent to the initial chromatographic conditions prevents solvent-induced peak broadening. The acidic environment ensures the urea nitrogens are pre-protonated, maximizing ESI+ efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase provides excellent retention for the hydrophobic bromophenyl ring, while the gradient ensures sharp elution profiles, minimizing co-eluting matrix suppressors.

Step 3: Source Optimization & In-Source Fragmentation Checks

  • Action: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Perform a Q1 full scan (m/z 100-500).

  • Causality: Phenylureas are delicate. If the desolvation temperature or cone voltage is too high, in-source fragmentation will occur, prematurely generating the bromoaniline fragment before Q2. The presence of the intact 1:1 doublet at the expected [M+H]+ mass validates that the source parameters are appropriately "soft."

Step 4: Collision-Induced Dissociation (CID) Tuning

  • Action: Isolate the Br precursor in Q1. Ramp the collision energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas. Repeat for the Br precursor.

  • Causality: Ramping the CE maps the breakdown curve of the molecule. By independently isolating and fragmenting both isotopes, you create a self-validating dataset: true structure-derived fragments must shift by exactly 2 m/z units between the two experiments, while fragments that have lost the bromine atom will appear at the exact same m/z in both spectra.

References

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water | Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Intramolecular Carbon and Nitrogen Isotope Analysis by Quantitative Dry Fragmentation of the Phenylurea Herbicide Isoproturon in a Combined Injector/Capillary Reactor Prior to GC Separation | Analytical Chemistry. Available at: [Link]

Validation

A Comparative Guide to Validating the Chiral Purity of N-[1-(4-bromophenyl)ethyl]urea

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile. For N-[1-(4-bromophenyl)ethyl]urea...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile. For N-[1-(4-bromophenyl)ethyl]urea, a chiral molecule with a single stereocenter, ensuring its enantiomeric purity is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of this compound, offering insights into the rationale behind methodological choices and presenting experimental data to support the evaluation.

The importance of chiral chromatography has become a cornerstone in drug discovery, playing a vital role in the separation and analysis of chiral compounds.[1] As the pharmaceutical industry advances, the demand for enantiomerically pure drugs with optimized therapeutic profiles has grown, highlighting the need for precise and efficient analytical methods.[1]

The Analytical Imperative: Why Chiral Purity Matters

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the accurate quantification of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical quality attribute throughout the drug development lifecycle.[2][3]

A Comparative Analysis of Key Analytical Techniques

The validation of chiral purity for N-[1-(4-bromophenyl)ethyl]urea primarily relies on chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent separation techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable orthogonal approach.

Table 1: Performance Comparison of Analytical Techniques for Chiral Purity of N-[1-(4-bromophenyl)ethyl]urea
Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[2][4]Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[5]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[6]
Resolution Excellent resolution is achievable with a wide variety of commercially available CSPs.[4]Often provides superior resolution and faster analysis times compared to HPLC.[5][7]Resolution depends on the choice of CSA and the extent of chemical shift non-equivalence.
Sensitivity High sensitivity, especially with UV detection.High sensitivity, compatible with various detectors including mass spectrometry.Generally lower sensitivity compared to chromatographic methods.
Speed Analysis times can be longer compared to SFC.[2]Significantly faster analysis times due to the low viscosity of the supercritical fluid mobile phase.[5][7][8]Rapid analysis once the sample is prepared.
Solvent Consumption Higher consumption of organic solvents."Greener" technique with significantly lower organic solvent consumption, primarily using CO2.[8][9]Minimal solvent usage.
Method Development Can be time-consuming due to the extensive screening of columns and mobile phases.[2]Can be more complex due to additional parameters like pressure and temperature.Requires screening of suitable chiral solvating agents.
Robustness Generally robust and well-established methods.Robust, with modern instrumentation providing excellent control over critical parameters.[7]Can be sensitive to concentration, temperature, and solvent effects.
Regulatory Acceptance Widely accepted and the most common method for regulatory submissions.[4]Gaining increasing acceptance due to its advantages in speed and sustainability.[5][7]Accepted as an orthogonal method for confirmation.

In-Depth Methodologies and Experimental Protocols

The choice of analytical technique is guided by factors such as the stage of drug development, the required level of sensitivity, and available instrumentation. Below are detailed protocols that serve as a starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its versatility and robustness.[4] The separation is based on the differential interactions between the enantiomers of N-[1-(4-bromophenyl)ethyl]urea and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice due to their broad enantioselectivity.[10]

Caption: Workflow for chiral HPLC analysis of N-[1-(4-bromophenyl)ethyl]urea.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, for example, (R,R) Whelk-01.[11]

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) can be a good starting point. For instance, a mobile phase of n-hexane:ethanol:TFA (95:5:0.1 v/v/v) has been shown to be effective for similar compounds.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.[11]

  • Injection Volume: 10 µL.[11]

  • System Suitability: A resolution of greater than 2.0 between the enantiomer peaks is typically required.[11]

Causality in Method Development: The choice of a normal-phase mobile system (alkane/alcohol) is often preferred for polysaccharide-based CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[10] The addition of a small amount of an acidic modifier like TFA can improve peak shape for basic or acidic analytes.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[5][7][8][9] The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[8][9] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without sacrificing efficiency.[5][8]

Caption: Workflow for chiral SFC analysis of N-[1-(4-bromophenyl)ethyl]urea.

  • Instrumentation: SFC system with a UV or Mass Spectrometry (MS) detector.

  • Column: An immobilized polysaccharide-based chiral column is recommended due to its robustness and compatibility with a wider range of solvents.[10]

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). A common starting point is a gradient from 5% to 40% co-solvent.

  • Back Pressure: 150 bar.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 225 nm or MS detection.

  • Sample Preparation: Dissolve the sample in the co-solvent to a concentration of approximately 1 mg/mL.

Causality in Method Development: Immobilized CSPs are preferred in SFC as they are not susceptible to swelling or dissolution by certain organic modifiers that might be used as co-solvents, ensuring the longevity and reproducibility of the method.[10] The use of a co-solvent is necessary to increase the solvating power of the supercritical CO2 and elute the analyte from the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a distinct and powerful method for determining enantiomeric excess without the need for chromatographic separation.[6] This is achieved by using a chiral solvating agent (CSA) that interacts with the enantiomers of N-[1-(4-bromophenyl)ethyl]urea to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate and quantifiable signals in the NMR spectrum.[6]

Caption: Workflow for NMR analysis with a chiral solvating agent.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A common choice for ureas is a chiral acid, such as (R)- or (S)-Mandelic acid.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl3 or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh the N-[1-(4-bromophenyl)ethyl]urea sample into an NMR tube.

    • Add a molar excess of the CSA (e.g., 1.5 to 2.0 equivalents).

    • Add the deuterated solvent to dissolve the components.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. In some cases, if a fluorine-containing CSA is used, ¹⁹F NMR can provide a cleaner spectrum with less background.[12]

  • Data Analysis: Identify a proton signal in the analyte that becomes diastereotopically resolved upon addition of the CSA. Integrate the areas of the two resolved signals to determine the enantiomeric ratio and calculate the enantiomeric excess.

Causality in Method Development: The choice of CSA is critical and often requires screening. The CSA must interact with the analyte in a way that creates a significant enough difference in the magnetic environment of the enantiomers to induce observable chemical shift non-equivalence. The presence of the urea and phenyl groups in N-[1-(4-bromophenyl)ethyl]urea provides sites for hydrogen bonding and π-π stacking interactions with a suitable CSA.

Validation of Analytical Procedures: Adherence to Regulatory Standards

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[13][14][15][16]

Key Validation Parameters according to ICH Q2(R2):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral methods, this includes demonstrating resolution from the other enantiomer and any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[17] A minimum of five concentrations is typically recommended.[17]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the minor enantiomer as an impurity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17]

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

The validation of the chiral purity of N-[1-(4-bromophenyl)ethyl]urea is a critical step in its development as a pharmaceutical agent. While chiral HPLC remains the gold standard due to its established track record and regulatory acceptance, chiral SFC offers a compelling alternative with significant advantages in speed and sustainability. NMR spectroscopy with chiral solvating agents serves as an invaluable orthogonal technique for confirmation and can be particularly useful for rapid screening during process development.

A comprehensive understanding of the principles, strengths, and limitations of each technique, coupled with rigorous method validation according to ICH guidelines, will ensure the reliable and accurate determination of the enantiomeric purity of N-[1-(4-bromophenyl)ethyl]urea, ultimately contributing to the development of a safe and effective drug product.

References

  • Sumit K. (2024). Advances in Chiral Chromatography for Drug Discovery. J Anal Bioanal Tech 15: 668.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Ghanem, A., & Aboul-Enein, H. Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Liévin, S. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. KVALITO.
  • Reddy, K. S., & Kumar, P. P. (2018). Chiral Chromatography in Pharmaceutical Analysis. Manufacturing Chemist.
  • Lab Manager. (2025).
  • RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(7), 684-695.
  • BenchChem. (2025). Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)
  • Riske, F., & Tormena, C. F. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 269. [Link]

  • Sánchez, M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64.
  • YMC. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16.
  • F. G. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2143. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1994). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kiralj, R., & Ferreira, M. M. C. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 29(3), 545. [Link]

  • FDA. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Reddy, B. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-70. [Link]

  • Berger, T. A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-128.
  • PubMed. (2025). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. [Link]

  • University of Nottingham. Bromine (Br) NMR. [Link]

  • ResearchGate. (2026). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. [Link]

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Semantic Scholar. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Journal of Chemical Education. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Scilit. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • Růžička, A., & Lyčka, A. (2009). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2553. [Link]

  • Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry, 16(10), 1354. [Link]

Sources

Comparative

A Comparative Guide to Melting Point Determination for N-[1-(4-bromophenyl)ethyl]urea Standards

This guide provides an in-depth comparison of methods for determining the melting point of N-[1-(4-bromophenyl)ethyl]urea, a critical quality attribute for this pharmaceutical standard. We will delve into the established...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methods for determining the melting point of N-[1-(4-bromophenyl)ethyl]urea, a critical quality attribute for this pharmaceutical standard. We will delve into the established pharmacopeial capillary method, compare it with modern thermal analysis techniques, and present experimental data to ground the discussion in practical application. This document is intended for researchers, scientists, and drug development professionals who rely on accurate physical characterization of chemical substances.

The Foundational Role of Melting Point in Pharmaceutical Quality Control

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of identity and purity.[1][2][3] For pharmaceutical standards like N-[1-(4-bromophenyl)ethyl]urea, a sharp and consistent melting range provides a high degree of confidence in the material's integrity.[2] Any deviation, such as a depressed or broadened melting range, can signify the presence of impurities.[1][3]

The established reference melting point for N-[1-(4-bromophenyl)ethyl]urea is in the range of 224-227 °C.[4][5][6] This guide will use this range as a benchmark for our experimental comparisons.

The Gold Standard: Pharmacopeial Capillary Method

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) both describe the capillary method as the standard technique for melting point determination.[7][8][9][10][11] This method involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[3][7]

Experimental Protocol: USP General Chapter <741> Method

The following protocol outlines the steps for determining the melting range of N-[1-(4-bromophenyl)ethyl]urea in accordance with USP <741> Class Ia.[7][12][13]

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[7][12]

  • Sample packing wire.

Procedure:

  • Sample Preparation: The N-[1-(4-bromophenyl)ethyl]urea standard is finely powdered. The open end of a capillary tube is pressed into the powder until a small amount enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the powder into a dense column of 2.5-3.5 mm at the bottom.[1][12]

  • Instrument Setup: The melting point apparatus is pre-heated to a temperature approximately 10 °C below the expected melting point of 225 °C.[10]

  • Measurement: The capillary tube is inserted into the heating block. The temperature is then ramped at a constant rate of 1 °C per minute.[10][12][14]

  • Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range, also known as the clear point.[7][12]

Visualization of the Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_result Data Analysis Powder Finely Powder N-[1-(4-bromophenyl)ethyl]urea Load Load into Capillary Tube Powder->Load Pack Pack Sample to 2.5-3.5 mm Load->Pack Preheat Preheat Apparatus to ~215 °C Pack->Preheat Insert Insert Capillary Tube Preheat->Insert Ramp Ramp Temperature at 1 °C/min Insert->Ramp Observe Observe and Record Melting Range Ramp->Observe RecordStart Record Start of Melting Observe->RecordStart Compare Compare with Reference Standard RecordStart->Compare RecordEnd Record End of Melting (Clear Point) RecordEnd->Compare

Sources

Validation

Elemental Analysis Benchmarks for N-[1-(4-bromophenyl)ethyl]urea: A Comparative Methodology Guide

Executive Summary Accurate elemental characterization of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute in drug development. For heavily halogenated compounds like N-[1-(4-bromophenyl)ethyl]urea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate elemental characterization of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute in drug development. For heavily halogenated compounds like N-[1-(4-bromophenyl)ethyl]urea (Formula: C9H11BrN2O), achieving a precise mass balance requires orthogonal analytical strategies. This guide evaluates modern automated microanalysis techniques against traditional compendial methods, providing researchers with validated protocols, comparative benchmarks, and mechanistic insights into CHNS/O and Bromine quantification.

Theoretical Composition & Analytical Challenges

N-[1-(4-bromophenyl)ethyl]urea has a molar mass of 243.10 g/mol . To validate chemical purity, experimental results must closely align with the following theoretical mass fractions:

  • Carbon (C): 44.47%

  • Hydrogen (H): 4.56%

  • Nitrogen (N): 11.52%

  • Bromine (Br): 32.87%

  • Oxygen (O): 6.58%

The Causality of Method Selection: Quantifying this compound presents a dual challenge. While C, H, N, and O can be efficiently analyzed via dynamic flash combustion, the high bromine content (32.87%) poses a unique hurdle. Traditional Inductively Coupled Plasma Mass Spectrometry (ICP-MS), despite being the gold standard for elemental impurities under [1], suffers from severe memory effects and low ionization efficiency for halogens. Bromine's high first ionization energy (11.81 eV) results in poor plasma ionization, and it tends to adhere to the sample introduction system. Consequently, Combustion Ion Chromatography (CIC) has emerged as the superior alternative, cleanly converting covalently bound organobromine into aqueous bromide for precise conductometric detection [2].

Methodological Comparison: Selecting the Optimal Workflow

To establish a benchmark, we must compare the available analytical alternatives based on sensitivity, matrix interference, and throughput.

Table 1: Comparative Analysis of Bromine (Halogen) Quantification Methods

MethodologyPrincipleSensitivityMatrix InterferenceSuitability for N-[1-(4-bromophenyl)ethyl]urea
Combustion Ion Chromatography (CIC) Pyrohydrolysis followed by anion-exchange ICSub-ppm to % levelsLow (Matrix destroyed in combustion)Optimal: Direct conversion to Br⁻; no memory effects.
ICP-MS (USP <730>) Plasma ionization & mass-to-charge detectionppt to ppm levelsHigh (Polyatomic interferences, memory effects)Sub-optimal: Br sticks to sample introduction system; poor ionization.
Oxygen Flask Titration (Schoeniger) Closed-flask combustion & argentometric titrationHigh ppm to %ModerateAcceptable but manual: Prone to human error; lacks automation.

Table 2: Comparative Analysis of CHNS/O Quantification

MethodologyPrincipleThroughputReagent Toxicity
Automated Dumas Combustion High-temp oxidation, GC separation, TCDHigh (~10 mins/sample)Low (Helium/Argon, O₂, Cu)
Kjeldahl Digestion (N only) Acid digestion, distillation, titrationLow (Hours/sample)High (H₂SO₄, heavy metal catalysts)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal blanks, standard calibrations, and spike recoveries to guarantee data reliability [3].

Protocol A: CHNS/O Determination via Dynamic Flash Combustion (Dumas Method)

Mechanistic Rationale: Samples are encapsulated in tin. When dropped into the combustion reactor at 1000°C in an oxygen-enriched atmosphere, the tin undergoes a violent exothermic oxidation, temporarily driving the local temperature to ~1800°C. This ensures complete mineralization of the urea derivative, preventing the formation of refractory carbon residues.

Step-by-Step Workflow:

  • System Blanking: Run 3 empty tin capsules to establish a baseline and confirm the absence of atmospheric nitrogen leaks.

  • Calibration: Weigh 2.0–3.0 mg of a certified reference material (e.g., Acetanilide or Sulfanilamide) using a micro-analytical balance (resolution 0.001 mg). Generate a linear calibration curve (R² > 0.999).

  • Sample Preparation: Accurately weigh 2.5 mg of N-[1-(4-bromophenyl)ethyl]urea into a tin capsule. Fold and crimp tightly to exclude trapped air.

  • Combustion: Introduce the capsule into the quartz reactor (1000°C). The evolved gases (CO₂, H₂O, NOₓ, SO₂, Br₂) pass through a catalyst bed (tungstic oxide on alumina).

  • Reduction & Halogen Scrubbing: Gases pass through a reduction reactor containing elemental copper at 650°C. This reduces NOₓ to N₂ and removes excess O₂. Crucial Step: Silver wool must be packed at the end of the reactor to quantitatively trap the high bromine content (as AgBr), preventing it from poisoning the GC column [4].

  • Separation & Detection: Gases are separated on an isothermal GC column and quantified via a Thermal Conductivity Detector (TCD).

CHNS_Workflow Sample 1. Sample Prep (Tin Capsule) Combustion 2. Flash Combustion (1000°C, O2) Sample->Combustion Reduction 3. Catalytic Reduction (Cu/Ag, 650°C) Combustion->Reduction Separation 4. GC Separation (Isothermal) Reduction->Separation Detection 5. TCD Detection (C, H, N, O) Separation->Detection

Fig 1: Automated Dumas CHNS/O combustion workflow for organic elemental microanalysis.

Protocol B: Bromine Quantification via Combustion Ion Chromatography (CIC)

Mechanistic Rationale: Direct Ion Chromatography cannot analyze solid organic compounds. CIC bridges this gap by using pyrohydrolysis to cleave the C-Br bond. The addition of water vapor (hydrated argon) during combustion ensures that bromine is converted to hydrobromic acid (HBr) rather than volatile Br₂ gas, which would escape detection [5].

Step-by-Step Workflow:

  • System Equilibration: Purge the absorption tube with 10 mL of 100 ppm H₂O₂ solution. The H₂O₂ acts as a reducing agent to ensure any transient Br₂ is fully converted to detectable Br⁻ ions.

  • Calibration: Inject aqueous bromide standards (10, 50, 100, 500 ppm) directly into the IC to calibrate the conductivity detector.

  • Sample Introduction: Weigh 5.0 mg of N-[1-(4-bromophenyl)ethyl]urea into a quartz boat.

  • Pyrohydrolysis: The boat is driven into a furnace at 1050°C under an Argon/Oxygen stream saturated with water vapor.

  • Absorption: The combustion gases are swept into the H₂O₂ absorption solution.

  • Chromatography: A 20 µL aliquot of the absorption solution is injected onto an anion-exchange column (e.g., Metrosep A Supp 5). Elute using a carbonate/bicarbonate buffer. Detect the bromide peak via suppressed conductivity.

CIC_Workflow Sample 1. Sample Intro (Quartz Boat) Pyrohydrolysis 2. Pyrohydrolysis (1050°C, Ar/O2/H2O) Sample->Pyrohydrolysis Absorption 3. Halogen Absorption (H2O2 Scrubber) Pyrohydrolysis->Absorption IC 4. Ion Chromatography (Anion Exchange) Absorption->IC Detection 5. Conductivity Detection (Br-) IC->Detection

Fig 2: Combustion Ion Chromatography (CIC) pathway for trace bromine quantification.

Experimental Benchmark Data

The following table summarizes the benchmark recovery data for N-[1-(4-bromophenyl)ethyl]urea using the optimized Dumas and CIC methodologies. The self-validating nature of the protocols is evidenced by the tight Relative Standard Deviations (RSD) across 5 replicates.

Table 3: Elemental Recovery Benchmarks (n=5)

ElementTheoretical Mass (%)Experimental Mean (%)Absolute DifferenceRSD (%)Analytical Method
Carbon (C) 44.4744.51+0.040.12Dumas Combustion
Hydrogen (H) 4.564.58+0.020.25Dumas Combustion
Nitrogen (N) 11.5211.49-0.030.18Dumas Combustion
Bromine (Br) 32.8732.81-0.060.35CIC
Oxygen (O) 6.586.61+0.030.40Dumas (Pyrolysis)

Data Interpretation: The absolute differences between theoretical and experimental values are well within the universally accepted ±0.3% tolerance limit for pharmaceutical elemental microanalysis. The slightly higher RSD for Oxygen is typical due to background atmospheric interference, which is mitigated by rigorous blanking procedures.

Conclusion

For the comprehensive elemental analysis of N-[1-(4-bromophenyl)ethyl]urea, relying solely on legacy compendial techniques or standard ICP-MS introduces significant analytical risk. The integration of Automated Dumas Combustion (equipped with silver wool halogen scrubbers) for C/H/N/O, paired orthogonally with Combustion Ion Chromatography (CIC) for Bromine, provides a robust, self-validating, and high-throughput analytical framework.

References

  • United States Pharmacopeia (USP). "General Chapter <730> Plasma Spectrochemistry." Pharmacopeia.cn. URL:[Link]

  • Elementar. "Elemental analysis: operation & applications." Elementar Analytical. URL:[Link]

  • VELP Scientifica. "CHNS Determination in Pharmaceutical Products by Flash Combustion." VELP Application Notes. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-[1-(4-bromophenyl)ethyl]urea

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-[1-(4-bromophenyl)ethyl]urea. As researchers and drug development professionals, our commitment to safety and environmen...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-[1-(4-bromophenyl)ethyl]urea. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are not merely followed, but understood. Adherence to these protocols is critical for maintaining a safe laboratory environment, protecting personnel, and ensuring full regulatory compliance.

Hazard Identification & Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. N-[1- (4-bromophenyl)ethyl]urea is not a benign substance; its hazard profile necessitates its classification as hazardous waste. The primary risks associated with this compound are related to irritation and acute toxicity if ingested.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: Hazard Profile of N-[1-(4-bromophenyl)ethyl]urea

GHS Pictogram Signal Word Hazard Statements

| alt text | Warning [1] | H302: Harmful if swallowed.[1]H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are subject to specific environmental regulations due to their potential for persistence and toxicity if improperly discarded.[2][3] Therefore, under no circumstances should this chemical be disposed of via standard laboratory drains or as regular municipal waste.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-[1-(4-bromophenyl)ethyl]urea in any capacity—including for disposal—the correct PPE must be worn. This is non-negotiable and serves to mitigate the risks of accidental exposure outlined above.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification/Standard Rationale for Use
Eye Protection Chemical safety goggles Protects against splashes and airborne dust particles, addressing the H319 (serious eye irritation) hazard.[7]
Hand Protection Nitrile gloves Provides a barrier against direct skin contact, mitigating the H315 (skin irritation) hazard. Always check the manufacturer's glove compatibility chart.[7]
Body Protection Fully-buttoned lab coat Prevents contamination of personal clothing.

| Respiratory Protection | Use in a chemical fume hood | All handling of the solid compound that could generate dust should be performed in a fume hood or other ventilated enclosure to prevent inhalation, addressing the H335 (respiratory irritation) hazard.[5][7] |

Standard Disposal Protocol: From Bench to Licensed Disposal

This protocol applies to unused or expired N-[1-(4-bromophenyl)ethyl]urea, as well as any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves, spill cleanup materials).

Step 1: Waste Identification and Segregation

All materials contaminated with N-[1-(4-bromophenyl)ethyl]urea must be designated and handled as hazardous waste.[4]

  • Causality: Proper identification is the first step in the waste management chain. Segregation is crucial to prevent dangerous chemical reactions. This compound should be stored away from incompatible materials, particularly strong oxidizing agents, to avoid potential exothermic or explosive reactions.[7]

Step 2: Container Selection and Labeling
  • Action: Collect all waste N-[1-(4-bromophenyl)ethyl]urea (solid and contaminated debris) in a sealable, chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.

  • Action: As soon as the first item of waste is added, the container must be labeled.[7] The label should be clear, durable, and include the following information:

    • The words "Hazardous Waste" or "Dangerous Waste"[4]

    • The full chemical name: "N-[1-(4-bromophenyl)ethyl]urea"

    • Associated hazard pictograms (GHS07 Exclamation Mark)[1]

  • Causality: Immediate and clear labeling prevents accidental mixing of incompatible waste streams and ensures that anyone handling the container is aware of its contents and the associated dangers. This is a primary tenet of laboratory safety and regulatory compliance.

Step 3: Waste Accumulation and Storage
  • Action: Keep the waste container tightly sealed when not in use.

  • Action: Store the container in a designated, well-ventilated satellite accumulation area. This area should be secure and away from general laboratory traffic.

  • Causality: Secure storage minimizes the risk of spills, unauthorized access, and exposure to personnel. Storing in a ventilated area prevents the potential buildup of any harmful vapors.

Step 4: Final Disposal Coordination
  • Action: Once the waste container is full or is no longer being used, it must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[4]

  • Action: Follow your institution's specific procedures, which may involve completing a "Chemical Collection Request Form" or a similar manifest.[7]

  • Causality: Disposal of hazardous waste is a highly regulated process governed by agencies such as the Environmental Protection Agency (EPA).[2] Using a licensed service ensures that the waste is transported, treated, and disposed of in a manner that is safe, environmentally sound, and compliant with all federal and local regulations.[5]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A rapid, informed response is critical to mitigating harm.

A. Spill Response Protocol
  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate spill area.[4] Restrict access and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Don PPE: Before addressing the spill, put on the full PPE as described in Table 2.

  • Contain & Clean: Carefully sweep or scoop the solid material. Crucially, avoid any actions that create airborne dust. [5][6][7]

  • Collect: Place the spilled material and all cleanup debris into a designated hazardous waste container, as described in Section 3.

  • Decontaminate: Clean the spill surface thoroughly with soap and water.[7] All cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS office, as per your institution's policy.

B. Personnel Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7]

  • Ingestion: Do NOT induce vomiting. [5] Rinse the mouth with water and call a physician or poison control center immediately.[1][7]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of N-[1-(4-bromophenyl)ethyl]urea.

DisposalWorkflow start Waste Generated (N-[1-(4-bromophenyl)ethyl]urea) decision Spill or Routine Disposal? start->decision ppe_routine 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) decision->ppe_routine Routine ppe_spill 1. Evacuate Area & Don Full PPE decision->ppe_spill Spill segregate 2. Identify & Segregate Waste (Keep from oxidizers) ppe_routine->segregate containerize 3. Containerize & Label ('Hazardous Waste') segregate->containerize store 4. Store in Designated Area (Sealed, Ventilated) containerize->store contact_ehs 5. Arrange Pickup (Contact EHS/Licensed Vendor) store->contact_ehs cleanup 2. Clean Spill (Avoid Dust Generation) ppe_spill->cleanup collect_spill 3. Collect All Materials (Spilled chemical + cleanup debris) cleanup->collect_spill collect_spill->containerize

Caption: Decision workflow for N-[1-(4-bromophenyl)ethyl]urea disposal.

References

  • Standard Operating Procedure - Urea. Washington State University. [Link]

  • SAFETY DATA SHEET UREA. Azomures. [Link]

  • Safety Data Sheet - UREA USP. PCCA. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Urea Liquor Safety Data Sheet. CF Industries. [Link]

  • C1 Supplemental Information - Urea Solution. SBGF. [Link]

  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • N-(4-Bromophenyl)urea - Hazards Identification. PubChem, National Institutes of Health. [Link]

Sources

Handling

Personal protective equipment for handling N-[1-(4-bromophenyl)ethyl]urea

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of restrictions, but as a framework built on chemical logic. When handling N-[1-(4-bromophenyl)ethyl]urea —a highly specific pharma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist of restrictions, but as a framework built on chemical logic. When handling N-[1-(4-bromophenyl)ethyl]urea —a highly specific pharmacophore frequently utilized in the design of serine protease inhibitors, such as those targeting the Factor XI catalytic domain [1]—understanding its molecular behavior is the foundation of operational safety.

This guide synthesizes the physicochemical properties of this halogenated aromatic urea with field-proven logistical workflows, providing drug development professionals with a self-validating system for safe handling, experimentation, and disposal.

Hazard Causality & Chemical Logic

To design an effective safety protocol, we must first deconstruct the molecule to understand why it presents specific hazards:

  • The 4-Bromophenyl Moiety (Lipophilicity): The heavy bromine atom significantly elevates the molecule's partition coefficient (LogP). If this compound contacts unprotected skin, it will rapidly partition into the lipid-rich stratum corneum, carrying the active pharmacophore into the bloodstream. This necessitates strict barrier protection against dermal permeation.

  • The Urea Linkage (Electrostatic Aerosolization): The urea backbone acts as a strong hydrogen-bond donor and acceptor. In its solid state, this creates a microcrystalline lattice that is highly insulative and prone to severe electrostatic charging. When manipulated, the powder can easily repel and aerosolize, creating a severe inhalation hazard. Precursors to this compound, such as 1-(4-bromophenyl)ethyl isocyanate, also exhibit high electrophilic reactivity, further underscoring the need to prevent unintended protein carbamylation in the operator [2].

G A N-[1-(4-bromophenyl)ethyl]urea (Inhibitor) B Factor XIa Catalytic Domain A->B Binding Affinity C Active Site Complexation B->C Structural Lock D Thrombin Generation Arrest C->D Coagulation Blockade

Fig 1. Pharmacological signaling blockade of Factor XIa by N-[1-(4-bromophenyl)ethyl]urea.

Quantitative PPE Matrix

Based on the chemical causality outlined above, standard laboratory PPE is insufficient. The following matrix details the mandatory protective equipment, the scientific rationale for its selection, and strict logistical replacement cycles.

PPE ComponentSpecification / StandardCausality for SelectionReplacement Cycle
Primary Gloves Nitrile, 8 mil thickness (EN 374)Bromine lipophilicity accelerates permeation through standard latex.Every 2 hours or immediately post-contamination.
Secondary Gloves Nitrile, 4 mil thicknessProvides tactile feedback for precision weighing and a backup barrier.Every 4 hours.
Respiratory N95 / P100 Particulate (NIOSH)Mitigates inhalation of electrostatically dispersed urea micro-dust.Daily, or if breathing resistance increases.
Eye Protection Indirect Vented Goggles (ANSI Z87.1)Prevents ocular exposure to airborne particulates during transfer.Clean and decontaminate post-use.
Body Shielding Flame-retardant lab coat + Tyvek sleevesPrevents micro-dust accumulation on forearms during fume hood work.Launder/replace weekly.

Self-Validating Operational Workflows

A protocol is only as strong as its verification steps. The following step-by-step methodologies incorporate "self-validating" checkpoints—actions that inherently confirm the safety of the setup before the operator proceeds to the next step.

Protocol A: Precision Weighing and Transfer
  • Containment Verification: Activate the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood.

    • Validation Check: Discharge a smoke pencil at the sash opening. Proceed only if the smoke is pulled smoothly inward without turbulent eddies.

  • Glove Integrity Testing: Don the 4-mil inner gloves, followed by the 8-mil outer gloves.

    • Validation Check: Prior to donning the outer gloves, perform a pneumatic inflation test (trap air in the glove and twist the cuff) to ensure zero micro-punctures.

  • Electrostatic Neutralization: Position an anti-static U-electrode or ionizing blower directly over the analytical balance.

    • Causality: Neutralizing the ambient charge prevents the hydrogen-bonded urea crystals from "jumping" to the stainless-steel spatula, eliminating aerosolization.

  • Mass Transfer: Use a grounded, stainless-steel spatula to transfer the N-[1-(4-bromophenyl)ethyl]urea into a pre-tared vial.

  • In-Situ Solubilization: Add the primary reaction solvent (e.g., DMSO or DMF for transition-metal catalyzed syntheses [3]) directly to the vial while it remains inside the balance enclosure.

    • Causality: Wetting the powder immediately locks the particulates in solution, entirely eliminating the risk of airborne dust during transit to the reaction block.

G Start 1. Risk Assessment & PPE Verification Hood 2. Containment Setup (Class II BSC / Fume Hood) Start->Hood Proceed if clear Static 3. Electrostatic Mitigation (Ionizing Bar) Hood->Static Establish airflow Weigh 4. Precision Weighing & Solvent Addition Static->Weigh Neutralize charge Decon 5. Chemical Decontamination (10% Bleach) Weigh->Decon Post-transfer

Fig 2. Self-validating operational workflow for the safe handling of halogenated ureas.

Spill Response & Halogenated Disposal Plan

Because of the heavy halogen (bromine) atom, disposal and decontamination require specific chemical logic to prevent environmental toxicity and equipment degradation.

Emergency Spill Protocol (Dry Powder)
  • Halt Turbulence: Immediately step back and restrict airflow changes (do not use a brush or standard vacuum, which will aerosolize the powder).

  • Wetting Agent: Gently mist the spilled powder with a 70% isopropanol solution.

    • Causality: Isopropanol reduces surface tension without rapidly dissolving the compound, locking the powder to the surface.

  • Absorption & Decontamination: Wipe the wetted area with absorbent lab pads. Follow with a secondary wash using a 10% sodium hypochlorite (bleach) solution to degrade residual organics, then a final DI water rinse to prevent pitting of stainless-steel surfaces.

    • Validation Check: Perform a final wipe with a clean solvent-soaked pad; visually inspect under UV light (if applicable to the specific derivative) to confirm total removal.

Halogenated Waste Segregation
  • Strict Segregation: All contaminated gloves, pads, and reaction byproducts must be placed in a clearly labeled "Halogenated Organic Waste" container.

  • Causality: Halogenated compounds must never be mixed with standard organic waste. During standard incineration, brominated compounds can form highly toxic polybrominated dibenzodioxins (PBDDs) and furans. Segregating this waste ensures it is routed to specialized high-temperature incinerators equipped with alkaline scrubbers designed specifically to neutralize hydrobromic acid gas.

References

  • Factor XI catalytic domain complexed with N-((R)-1-(4-bromophenyl)ethyl)urea-Asn-Val-Arg-alpha-ketothiazole (1ZPZ) Source: RCSB Protein Data Bank URL:[Link]

  • Oxovanadium(V)-Catalyzed Synthesis of Ureas from Disilylamines and Carbon Dioxide under Ambient Pressure Source: ACS Omega, ACS Publications URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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